Product packaging for Cobalt boride(Cat. No.:CAS No. 12619-68-0)

Cobalt boride

Cat. No.: B577130
CAS No.: 12619-68-0
M. Wt: 198.43 g/mol
InChI Key: QSOMCIJHXYGMAO-UHFFFAOYSA-N
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Description

Cobalt Boride is an inorganic compound, primarily found as CoB or Co2B, valued in research for its exceptional properties including high conductivity, corrosion resistance, and catalytic activity . In the field of electrochemical energy storage , this compound functions as a highly conductive electrode material. Research demonstrates its excellent capacitance and outstanding cycle stability, retaining 100% of its capacity after 10,000 charge-discharge cycles, making it a promising candidate for next-generation supercapacitors . For catalysis and hydrogen energy , this compound is a highly efficient and low-cost catalyst for the hydrolysis of sodium borohydride (NaBH4), a reaction critical for on-demand hydrogen generation for fuel cells and small-scale energy applications . Its catalytic mechanism involves an in-situ formation from cobalt salt precursors, providing an active surface for the reaction . In materials science , this compound's exceptional resistance to oxidation and wear makes it an excellent candidate for designing protective hard coatings to extend the lifespan of metal parts and for use in specialized biomedical systems . Advanced synthesis methods, such as soft template-directed assembly, can produce mesoporous this compound nanospheres with high surface areas, enhancing its performance in applications like the photothermal conversion of CO2 into CO . This product is synthesized to a high purity (e.g., 99.9%) and is provided as a fine powder . Researchers should note that safety data indicates it may cause skin and eye irritation and require handling in a well-ventilated place with appropriate personal protective equipment (PPE) . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

12619-68-0

Molecular Formula

B2Co3+6

Molecular Weight

198.43 g/mol

IUPAC Name

boron;cobalt(2+)

InChI

InChI=1S/2B.3Co/q;;3*+2

InChI Key

QSOMCIJHXYGMAO-UHFFFAOYSA-N

physical_description

Gray odorless powder;  Insoluble in water;  [MSDSonline]

Origin of Product

United States

Synthetic Methodologies for Cobalt Boride Compounds

Chemical Reduction Routes for Cobalt Boride Formation

Chemical reduction methods are widely employed for the synthesis of cobalt borides, particularly in nanoparticle form. These techniques involve the reduction of a cobalt salt in the presence of a boron-containing reducing agent.

Solution-Based Chemical Reduction Techniques (e.g., Borohydride (B1222165) Reduction, Dimethylamine (B145610) Borane)

A prevalent and straightforward method for synthesizing this compound is the chemical reduction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate (B79036), using a reducing agent like sodium borohydride (NaBH₄) or dimethylamine borane (B79455) (DMAB). mdpi.comwikipedia.orgresearchgate.net This reaction is typically carried out in an aqueous or alcoholic solution at or near room temperature. mdma.ch The reduction of cobalt ions by borohydride is a complex process that can lead to the formation of nanoscale metal, boride, or borate (B1201080) particles, depending on the reaction conditions. acs.org

However, the stoichiometry of the resulting this compound can vary, and often amorphous Co₂B is formed. researchgate.netpsu.edu The nature of the anion in the cobalt salt has been shown to influence the reaction pathways, affecting the formation of either this compound or cobalt hydroxide (B78521). researchgate.net

Dimethylamine borane (DMAB) is another effective reducing agent for the synthesis of cobalt borides. mdpi.comrsc.org It is considered a weaker reducing agent than sodium borohydride, which can be advantageous in controlling the reaction rate and the morphology of the final product. rsc.orgnii.ac.jp For instance, mesoporous nanocrystalline α-CoBₓ has been synthesized by the chemical reduction of cobalt acetate (B1210297) with dimethylamine borane. mdpi.com

Controlled Reduction for Nanocrystalline and Amorphous Cobalt Borides

The control over the crystallinity and morphology of cobalt borides is crucial for tailoring their properties for specific applications. By carefully manipulating the reaction parameters during chemical reduction, it is possible to synthesize both nanocrystalline and amorphous forms of this compound.

Nanocrystalline this compound: The synthesis of nanocrystalline this compound can be achieved through controlled chemical reduction. For example, a simple calcination process has been used to synthesize nanocrystalline this compound (CoB) for catalytic applications. ccspublishing.org.cn Another approach involves the use of dual reducing agents, such as a combination of sodium borohydride and dimethylamine borane, to precisely control the reduction process. rsc.orgrsc.org In this method, sodium borohydride triggers the initial rapid nucleation of cobalt clusters, while dimethylamine borane helps in the formation of a mesoporous structure. rsc.org

Amorphous this compound: Amorphous cobalt borides are often obtained through rapid chemical reduction methods. rsc.orgacs.org The reduction of cobalt(II) salts with sodium borohydride in aqueous solutions frequently yields amorphous this compound powders. mdpi.comresearchgate.net These amorphous materials can exhibit unique catalytic properties due to the presence of lattice distortions and a high density of active sites. rsc.org A facile synthesis of amorphous this compound (Co₂B) has been reported for use in lithium-sulfur batteries. rsc.org Furthermore, amorphous this compound alloys can be fabricated using liquid-phase reduction methods for applications in electrochemical capacitors. researchgate.net The use of a soft template-directed assembly approach with dual reducing agents has also been successful in producing mesoporous amorphous cobalt boron alloy colloidal particles. rsc.org

Thermal and Thermochemical Synthesis Approaches

High-temperature methods are also employed for the synthesis of cobalt borides, often resulting in crystalline, bulk materials or coatings. These techniques rely on thermal energy to drive the reaction between cobalt and boron sources.

High-Temperature Solid-State Reactions and Carbothermic Reduction

High-Temperature Solid-State Reactions: This traditional method involves the direct reaction of elemental cobalt and boron powders at elevated temperatures. dergipark.org.tr While straightforward, this approach often requires very high temperatures and can be slow to reach completion. A variation of this is the solid-state metathesis (SSM) reaction, which is a rapid, exothermic process. nih.gov For example, crystalline CoB can be synthesized in seconds by reacting cobalt chloride (CoCl₂) with magnesium diboride (MgB₂) or a mixture of magnesium and boron. acs.orgnih.gov These reactions are highly exothermic and can theoretically reach temperatures up to 1412 °C. nih.gov

Carbothermic Reduction: This method utilizes carbon as a reducing agent to produce this compound from cobalt oxide (CoO) and boron trioxide (B₂O₃). dergipark.org.trresearchgate.net The process is typically carried out at high temperatures (1273-1473 K). dergipark.org.tr The synthesis of single-phase, nanocrystalline Co₂B particles has been achieved through a one-step carbothermic reduction process. dergipark.org.tr Thermodynamic calculations and experimental results show that the formation of different this compound phases (Co, Co₂B, CoB) is dependent on the reaction temperature and time. dergipark.org.trresearchgate.net

Thermal Decomposition of Cobalt Precursors and Boron Cluster Anions

A more recent and sophisticated approach involves the thermal decomposition of specially designed precursor complexes. This method offers better control over the composition and nanostructure of the final this compound product.

In one study, nanocrystalline cobalt monoboride was prepared by the thermal decomposition of cobalt complexes containing boron cluster anions, such as [Co(DMF)₆][B₁₂H₁₂], [Co(DMF)₆][trans-B₂₀H₁₈], and [Co(DMF)₆][B₁₀Cl₁₀], at 900 °C in an argon atmosphere. mdpi.comx-mol.netnih.gov The nature of the boron cluster anion was found to influence the phase composition and the particle size of the resulting this compound. mdpi.comnih.gov For instance, thermolysis of the precursor with the [B₁₀Cl₁₀]²⁻ anion yielded only CoB, while the others produced a mixture of CoB and boron nitride (BN). mdpi.comnih.gov Similarly, cobalt(II) borides have been obtained by the thermal reduction of precursor complexes like [Co(H₂O)₆][B₁₀H₁₀] and [Co(N₂H₄)₃][B₁₀H₁₀] at temperatures of 650 and 900°C. researchgate.net

Hot-Wire Method for Controlled Boride Layer Formation

The hot-wire method is a specialized technique for producing well-crystallized, single-phase this compound layers on a cobalt substrate. researchgate.netrsc.orgrsc.org This method, reminiscent of the van Arkel–de Boer process, involves the reaction of a heated cobalt wire with gaseous boron tribromide (BBr₃) in a closed reactor. rsc.orgrsc.org

The reaction is carried out at temperatures ranging from 700 to 1000 °C. researchgate.netrsc.org The cobalt wire is heated by passing an electrical current through it. rsc.org The gaseous BBr₃ reacts on the hot surface of the wire to form this compound (CoB or Co₂B) layers and volatile cobalt bromide (CoBr₂), which is removed from the reaction zone. rsc.orgrsc.org By controlling the reaction parameters such as temperature, pressure, and time, it is possible to obtain single-phase layers of either CoB or Co₂B. researchgate.netrsc.org The presence of an inert gas like argon can significantly decrease the reaction rate. researchgate.netrsc.org

Electrochemical Deposition and Molten Salt Electrolysis for this compound Films

Electrochemical deposition and molten salt electrolysis represent two distinct yet effective methods for producing this compound films and powders.

Electrochemical Deposition is a versatile technique for creating thin films of cobalt-boron (Co-B) alloys on conductive substrates. This process typically involves the reduction of cobalt ions and a boron source, such_as_sodium borohydride (NaBH₄) or dimethylamine borane (DMAB), from an aqueous plating solution. xmu.edu.cn The composition and properties of the resulting Co-B film, including its boron content, hardness, and corrosion resistance, can be finely tuned by controlling parameters such as the concentration of reactants, the pH of the bath, and the deposition temperature. xmu.edu.cn For instance, increasing the concentration of the reducing agent, like NaBH₄, can enhance the deposition rate, though it may decrease the stability of the plating bath. xmu.edu.cn The use of DMAB as a reducing agent offers better solution stability compared to NaBH₄. xmu.edu.cn This method is advantageous for coating applications where high wear and corrosion resistance are required. researchgate.net

Molten Salt Electrolysis provides a high-temperature route for synthesizing this compound powders. This method involves the electrolysis of a molten salt bath containing a cobalt source (e.g., cobalt oxide, CoO) and a boron source (e.g., boron oxide, B₂O₃) dissolved in a suitable salt medium like calcium chloride (CaCl₂). researchgate.netdergipark.org.tr In one approach, calciothermic reduction occurs in the molten salt, where in-situ produced calcium acts as the reducing agent. researchgate.net The electrochemical behavior of the precursors in the melt is first studied using techniques like cyclic voltammetry to determine the reduction potentials. researchgate.net By controlling the temperature (typically between 1123–1323 K) and duration of the electrolysis, different phases of this compound, such as CoB and Co₂B, can be formed. researchgate.netdergipark.org.tr Industrial-scale production can be achieved using a molten salt electrolysis method where the metal source can be oxides, sulfides, or carbonates, and the boron source is typically an alkali or alkaline earth metal borate. google.com This process operates at temperatures between 800 and 1200°C with current densities ranging from 50 to 1000 mA/cm². google.com

Parameter Electrochemical Deposition Molten Salt Electrolysis
Product Form Thin FilmsPowders
Temperature Near-ambient to moderateHigh (800 - 1300 K)
Boron Source NaBH₄, DMABB₂O₃, Metal Borates
Cobalt Source Cobalt Salts (e.g., CoCl₂)Cobalt Oxide (CoO)
Key Advantage Controlled film propertiesPotential for bulk powder synthesis

Mechanochemical Synthesis of this compound Powders

Mechanochemical synthesis (MCS) is a solid-state processing technique that utilizes mechanical energy from high-energy ball milling to induce chemical reactions and phase transformations at room temperature. This method is particularly effective for producing nanocrystalline this compound powders.

In a typical MCS process for this compound (specifically Co₂B), the starting materials consist of elemental cobalt (Co), boron trioxide (B₂O₃), and a reducing agent, commonly magnesium (Mg). researchgate.netias.ac.in These powders are loaded into a hardened steel vial with hardened steel balls under an inert atmosphere, such as argon, to prevent oxidation. researchgate.netias.ac.in The high-energy planetary ball mill imparts significant mechanical energy to the powder mixture, leading to repeated fracturing and cold welding of the particles. This intimate mixing and the high localized pressures and temperatures at the point of ball-powder-ball collisions initiate a self-sustaining reduction reaction.

The key process parameters that influence the final product's characteristics include the rotational speed of the mill, the ball-to-powder mass ratio (BPR), and the milling time. researchgate.netias.ac.in For example, increasing the BPR and rotational speed generally leads to finer crystallite sizes and higher surface areas. researchgate.netias.ac.in After the milling process, the resulting powder is a mixture of the desired this compound phase (e.g., Co₂B) and a byproduct, magnesium oxide (MgO). This mixture is then subjected to a leaching process, typically with a weak acid like acetic acid, to selectively remove the MgO, yielding pure Co₂B nanocrystals. researchgate.netias.ac.in

Detailed research findings have shown that through this method, Co₂B nanocrystals with crystallite sizes as small as 7.27 to 9.84 nm can be achieved. researchgate.netias.ac.in The surface area of the synthesized powders can be significant, with values reported as high as 52.33 m²/g. researchgate.netias.ac.in

Parameter Description Typical Values/Findings Reference
Starting Materials Cobalt, Boron Oxide, Reducing AgentCo, B₂O₃, Mg researchgate.net, ias.ac.in
Milling Atmosphere Inert GasArgon (Ar) researchgate.net, ias.ac.in
Ball-to-Powder Ratio Mass ratio of milling balls to powder20:1, 30:1, 40:1 researchgate.net, ias.ac.in
Rotational Speed Speed of the planetary millVaried to control energy input researchgate.net, ias.ac.in
Product Phase This compound NanocrystalsCo₂B researchgate.net, ias.ac.in
Crystallite Size Size of the crystalline domains7.27 - 9.84 nm researchgate.net, ias.ac.in
Surface Area Specific surface area of the powder21.14 - 52.33 m²/g researchgate.net, ias.ac.in
Post-Processing Purification StepLeaching with acetic acid to remove MgO researchgate.net, ias.ac.in

Thermal Plasma Synthesis of this compound Nanoparticles

Thermal plasma synthesis is a powerful technique for producing ultra-fine, high-purity nanoparticles of refractory materials like this compound. researchgate.netresearchgate.net This method utilizes the extremely high temperatures (several thousand Kelvin) of a thermal plasma jet to vaporize precursor materials, which then nucleate and condense into nanoparticles upon rapid quenching. researchgate.nete-asct.org

Both radio frequency (RF) and direct current (DC) thermal plasma systems are employed for this purpose. researchgate.netresearchgate.net In a typical process, a mixture of cobalt and boron powders is used as the precursor material. researchgate.netresearchgate.net This powder is injected into the high-temperature core of the plasma, where it is instantly vaporized. researchgate.net The composition of the plasma-forming gas, such as argon-nitrogen (Ar-N₂) or argon-hydrogen (Ar-H₂), plays a crucial role in determining the nanostructure of the final product. researchgate.netresearchgate.net

For instance, using an Ar-N₂ plasma can lead to the formation of hexagonal boron nitride (h-BN) nanocages that encapsulate the this compound nanoparticles. researchgate.net In contrast, an Ar-H₂ plasma tends to produce spherical this compound nanoparticles with sizes under 20 nm. researchgate.netresearchgate.net The particle size distribution can be controlled by adjusting the quenching rate, which is managed by changing the flow rate of the plasma gases. researchgate.netresearchgate.net

X-ray diffraction (XRD) analysis of the synthesized powders confirms the presence of various this compound phases, such as CoB and Co₂B. researchgate.net The feed ratio of the cobalt and boron precursors can be adjusted to target specific phases. researchgate.net For example, studies have shown that Co:B feed ratios of 1:2 and 1:3 result in the formation of both Co₂B and CoB crystal phases. researchgate.net The crystallite size of the resulting nanoparticles is typically in the range of 18-22 nm. researchgate.net

Plasma System Plasma Gas Precursors Resulting Nanostructure Particle Size Reference
DC Thermal PlasmaAr-N₂Co + B powderh-BN encapsulated CoB nanoparticles- researchgate.net
DC Thermal PlasmaAr-H₂Co + B powderSpherical CoB nanoparticles< 20 nm researchgate.net, researchgate.net
RF Thermal Plasma-Co + B powder (1:2, 1:3 ratio)CoB and Co₂B phases18-22 nm researchgate.net, researchgate.net

Advanced Synthesis Strategies for Controlled Morphology and Phase Purity

To meet the demands of advanced applications, significant research has focused on developing synthetic strategies that offer precise control over the morphology, phase, and purity of this compound compounds. These advanced methods include template-directed synthesis and in-situ formation techniques coupled with precursor engineering.

Template-Directed Synthesis (e.g., Polymeric Micelles, Mesoporous Structures)

Template-directed synthesis is a versatile approach for creating materials with highly ordered and controlled porous structures. This method has been successfully applied to generate mesoporous cobalt boron amorphous alloys. rsc.orgrsc.orgresearchgate.net

In this strategy, a "soft template," such as block copolymer micelles (e.g., Pluronic F127), is used to direct the assembly of the material. rsc.orgresearchgate.net The synthesis involves the chemical reduction of a cobalt precursor in the presence of these self-assembled templates. A key innovation in this process is the use of dual reducing agents, such as sodium borohydride (NaBH₄) and dimethylamine borane (DMAB). rsc.orgresearchgate.net The NaBH₄ triggers the initial rapid nucleation of cobalt metal clusters, while the DMAB facilitates the controlled deposition of cobalt around the micelle templates, leading to the formation of a mesoporous structure. rsc.org Both reducing agents also serve as the boron source, resulting in an amorphous cobalt boron (a-CoBₓ) alloy. rsc.org This approach yields colloidal particles with a high surface area and a well-defined mesoporous nanoarchitecture. rsc.orgrsc.org The ability to create such structures is significant, as the high surface area and distorted lattice of amorphous metal borides can lead to unique catalytic properties. rsc.orgresearchgate.net

In-Situ Formation Techniques and Precursor Engineering

In-situ formation involves generating the active this compound species directly within a reaction medium or from a specifically designed precursor material. This approach avoids separate synthesis and handling of the nanoparticles, often leading to highly dispersed and active materials.

One prominent example is the in-situ formation of this compound during the hydrolysis of sodium borohydride (NaBH₄). mdpi.com In this case, a cobalt-containing compound, such as cobalt oxide (Co₃O₄), is used as a catalyst precursor. mdpi.com When introduced into the NaBH₄ solution, the Co₃O₄ is reduced in-situ to form highly active this compound (e.g., Co₂B), which then catalyzes the hydrogen generation from NaBH₄ hydrolysis. mdpi.com The properties of the resulting this compound, such as particle size and surface area, are directly influenced by the characteristics of the initial Co₃O₄ precursor. mdpi.com

Precursor engineering takes this concept a step further by designing and synthesizing complex precursors that decompose to form the desired this compound phase with high purity and controlled morphology. A novel approach involves using cobalt(II) complexes with boron cluster anions, such as [Co(DMF)₆][B₁₂H₁₂]. mdpi.com These salt-like compounds are designed so that the organic ligands (e.g., N,N-dimethylformamide, DMF) are easily evaporated during thermal treatment. mdpi.com By annealing these precursors at high temperatures (e.g., 900 °C) in an inert atmosphere, nanocrystalline this compound can be obtained. mdpi.com The choice of the boron cluster anion significantly impacts the final product. For example, using [B₁₂H₁₂]²⁻ as the anion can lead to the formation of both CoB and boron nitride (BN), while using a chlorinated anion like [B₁₀Cl₁₀]²⁻ can yield phase-pure CoB. mdpi.com This method allows for the synthesis of very small nanoparticles, with sizes reported in the 10-15 nm range. mdpi.com

Precursor Decomposition Temp. Product(s) Particle Size Reference
[Co(DMF)₆][B₁₂H₁₂]900 °CCoB + BN10-15 nm mdpi.com
[Co(DMF)₆][trans-B₂₀H₁₈]900 °CCoB + BN (higher CoB ratio)10-15 nm mdpi.com
[Co(DMF)₆][B₁₀Cl₁₀]900 °CCoB200-350 nm mdpi.com

Structural and Morphological Investigations of Cobalt Boride Materials

Crystalline Phases and Polymorphism of Cobalt Borides (CoB, Co₂B, Co₃B)

The cobalt-boron binary system is known to form several intermetallic compounds, with the most commonly studied crystalline phases being cobalt monoboride (CoB), cobalt diboride (Co₂B), and cobalt triboride (Co₃B) researchgate.net. These phases exhibit distinct crystal structures and lattice parameters, which influence their physical and chemical properties.

Co₃B: This phase crystallizes in an orthorhombic structure with the space group Immm. Its lattice parameters are approximately a = 10.54 Å, b = 7.13 Å, and c = 4.23 Å researchgate.net.

Co₂B: Cobalt diboride adopts a tetragonal crystal structure belonging to the Al₂Cu type, with space group I4/mcm. The reported lattice parameters are typically around a = 5.01 Å and c = 4.22 Å rsc.org.

CoB: Cobalt monoboride crystallizes in an orthorhombic structure, often described by the FeB type, with space group Pbnm. Its lattice parameters are approximately a = 5.25 Å, b = 3.04 Å, and c = 3.95 Å rsc.orgrsc.org.

While these are the primary binary phases, other stoichiometries, such as Co₅B₁₆, have also been synthesized under specific high-pressure conditions, revealing novel structural motifs arxiv.org. The precise control over synthesis conditions is paramount to achieving single-phase crystalline cobalt borides, as mixed-phase products are common, especially at lower temperatures or with non-optimized precursor ratios dergipark.org.trdergipark.org.tr.

Table 1: Crystalline Phases of Cobalt Borides

PhaseCrystal SystemSpace GroupLattice Parameters (Å)Reference
Co₃BOrthorhombicImmma=10.54, b=7.13, c=4.23 researchgate.net
Co₂BTetragonalI4/mcma=5.01, c=4.22 rsc.org
CoBOrthorhombicPbnma=5.25, b=3.04, c=3.95 rsc.orgrsc.org

Amorphous Cobalt Boride Systems: Formation and Structural Attributes

Amorphous this compound (a-CoBₓ) refers to cobalt-boron materials that lack long-range crystalline order but may possess short-range order. These materials are often synthesized through chemical reduction methods, typically involving cobalt salts and borohydride (B1222165) precursors, or via thermal decomposition of cobalt complexes dergipark.org.trrsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net. The incorporation of boron atoms into the cobalt lattice is understood to induce significant lattice distortions, leading to the formation of these amorphous structures rsc.orgresearchgate.netresearchgate.netcapes.gov.br.

The structural attributes of amorphous cobalt borides are characterized by a disordered arrangement of cobalt and boron atoms, often described as an amorphous alloy. This lack of long-range periodicity, coupled with the presence of highly unsaturated metal sites, contributes to their unique properties, particularly in catalytic applications rsc.orgrsc.orgresearchgate.net. For instance, amorphous Co₂B prepared via chemical reduction has demonstrated exceptional electrocatalytic activity for oxygen and hydrogen evolution reactions researchgate.netcapes.gov.br. The amorphous nature is often confirmed by broad peaks in X-ray diffraction (XRD) patterns and the absence of sharp diffraction spots in selected area electron diffraction (SAED) frontiersin.orgunitn.it.

Nanostructured Cobalt Borides: Particle Size, Morphology, and Architecture

The synthesis of cobalt borides at the nanoscale has opened avenues for enhanced performance in various applications, driven by increased surface area and tailored morphologies.

Nanoparticles and Nanocrystalline Systems

This compound nanoparticles and nanocrystalline powders have been synthesized using diverse methods, including thermal decomposition, chemical reduction, and plasma-based techniques dergipark.org.trmdpi.comresearchgate.netacs.org. Particle sizes typically range from approximately 10 nm to 50 nm, with common morphologies including spherical particles dergipark.org.trunitn.itresearchgate.net. For example, thermal decomposition of cobalt complexes with boron cluster anions can yield nanocrystalline cobalt monoboride with average particle sizes around 10-15 nm mdpi.com. RF thermal plasma synthesis has produced spherical this compound nanoparticles with crystallite sizes estimated between 18-22 nm researchgate.net. Chemical reduction methods using cobalt chloride and sodium borohydride can yield amorphous Co₂B nanoparticles or nanocylinders, with diameters varying based on reaction conditions dergipark.org.tr.

Mesoporous Structures and High Surface Area Materials

The development of mesoporous this compound materials is of particular interest for applications requiring a high surface area and accessible active sites, such as catalysis rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org. These structures are typically synthesized using soft template-directed assembly approaches, often employing block copolymer micelle templates rsc.orgresearchgate.net. Dual reducing agents, such as dimethylamine (B145610) borane (B79455) and sodium borohydride, are utilized to precisely control the reduction process and facilitate the formation of mesoporous amorphous cobalt boron alloy colloidal particles rsc.orgresearchgate.net. The resulting high surface area and porous nanoarchitecture are critical for maximizing catalytic efficiency and enabling processes like solar-energy photothermal conversion rsc.orgresearchgate.net.

Table 2: Synthesis Methods and Resulting Morphologies/Structures of Cobalt Borides

Synthesis MethodResulting Morphology/StructureKey FeaturesReference
Thermal decomposition of cobalt complexes with boron cluster anionsNanocrystalline cobalt monoboride (CoB) particles (10-35 nm average)Formation of CoB and BN mdpi.comx-mol.net
Chemical reduction (e.g., CoCl₂ with NaBH₄)Amorphous Co₂B nanoparticles/nanocylinders (30-50 nm), crystalline Co₂B (nanocylinders)Amorphous Co₂B highly efficient catalyst dergipark.org.trresearchgate.netunitn.it
Carbothermic reduction (CoO, B₂O₃, C)Micron-sized secondary particles (agglomeration of nano-sized primary particles), single-phase nanocrystalline Co₂B (88 nm crystal size)Single-phase Co₂B at 1473 K dergipark.org.tr
RF thermal plasmaSpherical this compound (CoB, Co₂B) nanoparticles (18-22 nm crystallite size)Spherical morphology researchgate.net
Soft template-directed assemblyMesoporous cobalt boron amorphous alloy colloidal particlesHigh surface area, amorphous alloy rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org
Hot-wire methodPorous tubes (CoB), single-phase Co₂BPorous structure rsc.orgrsc.org
Pulsed laser depositionNanocrystalline Co-B thin filmsHigh performance for water oxidation researchgate.net
Aqueous gel-casting followed by calcinationNano-spherical Co₃O₄ powders (16-85 nm), in situ formed this compoundControlled particle size mdpi.com
Solid-state metathesis (SSM)Crystalline Co₁₋ₓFeₓB solid solutionsTailored composition, potential for synergistic effects rsc.org
Chemical reduction with NaBH₄ (e.g., on Ni foam)This compound nanosheetsHigh specific surface area, tailored charge distribution researchgate.net
Boron doping into cobalt-nickel oxide nanosheets (via NaBH₄ precipitation)Thin nanosheet morphology (partially crystalline oxides)Optimized Co₈Ni–B oxide shows best OER performance acs.org

Lattice Strain and Electronic Structure Modulation Induced by Boron

The incorporation of boron into the cobalt lattice significantly influences its structural and electronic properties. Boron, being a metalloid with intermediate electronegativity and electron deficiency, can induce lattice strain and alter the electronic band structure of cobalt rsc.orgccspublishing.org.cn. This lattice strain, arising from the difference in atomic sizes and bonding characteristics between cobalt and boron, can lead to the formation of unsaturated metal sites and modify the adsorption energies of species on the catalyst surface rsc.orgresearchgate.netresearchgate.netcapes.gov.br.

The electronic structure modulation is often attributed to charge transfer and orbital hybridization between cobalt's d-orbitals and boron's p-orbitals ccspublishing.org.cn. In crystalline cobalt borides, electrons are generally transferred from cobalt to boron, reflecting boron's higher electronegativity unitn.it. However, in amorphous this compound clusters, the direction of electron transfer can reverse, making cobalt more electronegative in the disordered arrangement unitn.it. These electronic modifications are crucial for tuning the catalytic activity of cobalt borides, particularly in electrocatalytic reactions like water splitting, where optimized adsorption and activation of reaction intermediates are key rsc.orgresearchgate.netresearchgate.netcapes.gov.brccspublishing.org.cn. The presence of boron can also enhance conductivity and provide robustness against deactivation by protecting cobalt sites from oxidation unitn.it.

Surface Chemistry and Active Site Characterization in Catalytically Active Cobalt Borides

Cobalt borides are recognized for their efficacy as electrocatalysts, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in alkaline media. Their catalytic performance is intricately linked to their surface chemistry and the nature of active sites present. Amorphous cobalt borides (a-CoB), often synthesized via chemical reduction methods, frequently exhibit enhanced catalytic activity compared to their crystalline counterparts. This improved performance is attributed to factors such as lattice strain induced by boron incorporation, which can optimize the electronic structure of cobalt sites, and the generation of abundant, highly unsaturated active sites due to their high surface area and mesoporous architectures. rsc.orgresearcher.lifenih.gov

Surface characterization techniques, such as X-ray Photoelectron Spectroscopy (XPS), reveal dynamic surface transformations during catalytic processes. For instance, during OER, this compound surfaces can transform to form cobalt oxyhydroxide (CoOOH) species, which act as the primary active sites. researchgate.netacs.org Similarly, during HER, cobalt(II) hydroxide (B78521) (Co(OH)₂) species are observed to form on the surface. researchgate.net The presence of boron is crucial; it can influence the electronic state of cobalt, potentially creating electron-enriched cobalt sites that are highly active for catalysis. unitn.itccspublishing.org.cn Furthermore, boron can act as a sacrificial agent, partially shielding cobalt from detrimental oxidation and contributing to the catalyst's robustness. unitn.it Synergistic effects between cobalt and boron, or between this compound and supporting materials like carbon nanofibers, further enhance catalytic efficiency by optimizing charge transfer and increasing the density of accessible active sites. rsc.orgnih.govresearchgate.net

Table 1: Representative Catalytic Performance Metrics for Cobalt Borides

Catalyst SystemReactionPerformance MetricValueConditionsReferences
CoB/NFHER/OERCell Voltage1.69 V10 mA/cm² researchgate.net
Co-B (amorphous)HEROverpotential250 mV10 mA/cm² unitn.it
CoB@300OEROverpotential290 mV10 mA cm⁻² researcher.life
Co-B thin filmsOEROverpotential280 mV10 mA/cm² acs.org
Co/CoO/B₂O₃/CFHEROverpotential16 mV10 mA cm⁻² rsc.org

Defect Chemistry and Non-Stoichiometry in this compound Compounds

The presence of defects and deviations from ideal stoichiometry significantly influence the properties and performance of cobalt borides. While detailed studies on point defects in cobalt borides are less prevalent than in other material classes, research on transition metal borides in general highlights the importance of these phenomena.

Defect Structures: Planar defects, such as antiphase boundaries (APBs) and stacking faults (SFs), have been identified in related transition metal borides. diva-portal.orgdiva-portal.orgresearchgate.net Theoretical studies suggest that in certain transition metal boride structures, metal interstitials can form antisites that are immobile and detrimental to defect recovery processes. Conversely, in boride phases lacking specific structural layers, metal interstitials exhibit greater mobility, and recombination barriers for defects are lower, facilitating more efficient defect recovery. acs.org The presence of radial defects has also been noted in the core of composite this compound nanoparticles. researchgate.net

Non-Stoichiometry: Many transition metal diborides (TMB₂) are known to be line compounds, with strict TM:B ratios. Deviations from these ideal stoichiometries can lead to the formation of secondary phases or the segregation of excess elements. diva-portal.org While specific this compound phases like CoB can form with a relatively constant composition under controlled synthesis conditions, rsc.org the broader CoₓBᵧ system can exhibit non-stoichiometric behavior, with terms like "CoBₓ" indicating potential variability in boron content. rsc.orgrsc.org The synthesis of cobalt borides often results in mixed-phase products, underscoring the challenges in achieving precise stoichiometric control. rsc.orgdergipark.org.tracs.orgnih.gov For example, synthesis routes can yield elemental cobalt alongside CoB, or mixtures of CoB and Co₂B, indicating that the thermodynamic stability and kinetic pathways of formation play a critical role in the final composition.

Cobalt borides exist in several crystalline phases, with CoB and Co₂B being the most common binary compounds. CoB typically adopts an orthorhombic crystal structure, often described by the FeB type with space groups Pbnm or Pnma, exhibiting lattice parameters such as a = 5.2475(9) Å, b = 3.0450(4) Å, and c = 3.9535(4) Å. unitn.itrsc.org Co₂B crystallizes in a tetragonal structure belonging to the Al₂Cu type, with space group I4/mcm. unitn.itrsc.orgontosight.ai Ternary borides, such as Ca₁₊εCo₄B₄, also exhibit distinct crystallographic features, for instance, a tetragonal structure with lattice parameters a = 6.992 Å and c = 3.861 Å. researchgate.net

Morphologically, cobalt borides are frequently synthesized as nanoparticles, often displaying spherical shapes. nih.govunitn.itscientific.netwhiterose.ac.ukmdpi.comfrontiersin.org The particle sizes can vary significantly depending on the synthesis method, typically ranging from 10 to 50 nm for nanoparticles, though larger particles or agglomerates are also observed. nih.govunitn.itscientific.netwhiterose.ac.ukmdpi.comfrontiersin.org Advanced synthesis techniques have also enabled the formation of mesoporous this compound structures and nanosheet morphologies, which are particularly advantageous for catalytic applications due to their increased surface area and accessibility of active sites. rsc.orgnih.govrsc.org Amorphous this compound (a-CoB) is also a common form, often showing unique catalytic properties. rsc.orgresearcher.lifenih.govunitn.it

Table 2: Crystal Structures of Cobalt Borides

CompoundCrystal SystemSpace GroupLattice Parameters (Å)NotesReferences
CoBOrthorhombicPbnm/Pnmaa=5.2475(9), b=3.0450(4), c=3.9535(4)FeB type rsc.org
Co₂BTetragonalI4/mcmNot specifiedAl₂Cu type unitn.itrsc.orgontosight.ai
Ca₁₊εCo₄B₄TetragonalNot specifieda=6.992, c=3.861Ternary researchgate.net

Table 3: Morphological Characteristics of this compound Nanomaterials

MorphologyTypical Size RangeSynthesis/ContextReferences
Spherical10-50 nmNanoparticles, chemical reduction, RF plasma nih.govunitn.itscientific.netwhiterose.ac.ukmdpi.comfrontiersin.org
MesoporousNanoparticlesSoft template-directed assembly rsc.orgrsc.org
NanosheetsNot specifiedAnchored on carbon nanofibers nih.gov
Amorphous30-50 nmNanoparticles, chemical reduction unitn.it
AgglomeratedVariesCommon in synthesized powders dergipark.org.trfrontiersin.org

Compound Name List:

this compound (CoₓBᵧ)

Cobalt Monoboride (CoB)

Cobalt Diboride (Co₂B)

Calcium this compound (Ca₁₊εCo₄B₄)

Amorphous this compound (a-CoB)

Cobalt-Zinc-Boron (Co-Zn-B)

Cobalt-Boron-Phosphorus (Co-B-P)

this compound Nanoparticles

this compound Thin Films

this compound Nanosheets

this compound Nanostructured Thin Films

this compound Nanocomposite Particles

Advanced Characterization Techniques in Cobalt Boride Research

Spectroscopic Analysis for Chemical State and Electronic Structure

Spectroscopic techniques are indispensable for determining the chemical environment and electronic configuration of atoms within cobalt borides. These methods provide information about oxidation states, bonding characteristics, and electronic interactions.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of elements within the sample. For cobalt borides, XPS is routinely used to identify the oxidation states of cobalt and boron, as well as to detect the presence of any surface oxides or other contaminants. The analysis typically involves examining the binding energies of core-level electrons.

Studies on cobalt borides have revealed characteristic binding energies for cobalt and boron. For instance, in amorphous cobalt borides (a-CoBₓ), XPS analysis has shown Co 2p₃/₂ peaks indicative of both metallic cobalt (Co⁰) and oxidized cobalt species such as Co(OH)₂ or CoO unitn.itrsc.org. The B 1s spectra typically show peaks corresponding to boron in Co–B bonds and oxidized borate (B1201080) species rsc.org. Electron transfer between boron and cobalt, which influences their electronic states and catalytic properties, can also be inferred from shifts in these binding energies unitn.itacs.org. For example, a positive shift in the B 1s binding energy relative to pure boron suggests electron transfer from boron to cobalt, indicating that boron becomes electron-deficient unitn.itacs.org.

Table 1: XPS Analysis of Cobalt Borides

Sample/ContextSpectral RegionBinding Energy (eV)Assignment/ObservationReference
CoB/g-C₃N₄B 1s192.0Boron Oxo-species mdpi.com
CoB/g-C₃N₄B 1s191.4Bear cobalt bond (indicative of CoB formation) mdpi.com
CoB/g-C₃N₄Co 2p (satellite)795.9, 802.8Cobalt (II) ions mdpi.com
Amorphous Co-BCo 2p₃/₂778.2Co⁰ (metallic cobalt) unitn.it
Amorphous Co-BCo 2p₃/₂781.6Co(OH)₂ (oxidized state) unitn.it
Amorphous Co-BCo 2p (satellite)785Satellite peak unitn.it
Amorphous Co-BB 1s188.2Elemental Boron unitn.it
Amorphous Co-BB 1s192.1Oxidized Boron species unitn.it
Mesoporous a-CoBₓB 1s187.1Co–B species rsc.org
Mesoporous a-CoBₓB 1s191.3Oxidized borate rsc.org
Mesoporous a-CoBₓCo 2p₃/₂778.0Co⁰ (metallic cobalt) rsc.org
Mesoporous a-CoBₓCo 2p₃/₂777.0Co⁰ interacting with boron (reverse electron-transfer) rsc.org
Mesoporous a-CoBₓCo 2p-Co²⁺ species (CoO or Co(OH)₂) detected rsc.org
Co–BB 1s187.9Elemental Boron (shifted from pure B) acs.org
Co–BCo 2p₃/₂780.7Co³⁺ acs.org
Co–BCo 2p₃/₂782.7Co²⁺ acs.org
Co–BCo 2p (satellite)785.0–787.0Satellite peaks acs.org
Co-BCo 2p₃/₂780.7 ± 0.2Co³⁺ uniovi.es
Co-BCo 2p₃/₂782.7 ± 0.2Co²⁺ uniovi.es

Infrared (IR) spectroscopy probes the vibrational modes of molecules and chemical bonds, providing insights into the functional groups and structural characteristics of materials. While less commonly reported for simple cobalt borides compared to oxides or organic compounds, IR spectroscopy can detect vibrations associated with metal-boron bonds, boron-oxygen bonds, or absorbed species. For example, in nickel-cobalt (B8461503) boride composites, IR spectra have shown characteristic peaks for B-O stretching vibrations, as well as O-H stretching and bending modes from absorbed water frontiersin.org. Studies on boron cluster anions, precursors to some borides, reveal characteristic BH stretching and B-B stretching vibrations in the IR spectra mdpi.commdpi.com. The presence of specific vibrational bands can help confirm the formation of certain structural features or identify impurities.

Table 2: IR Spectroscopy of Cobalt Borides and Related Materials

Sample/ContextAbsorption Band (cm⁻¹)Assignment/ObservationReference
NCBO/RGO-3 (Ni-Co boride composite)3440O-H stretching (absorbed water) frontiersin.org
NCBO/RGO-31631O-H bending (absorbed water) frontiersin.org
NCBO/RGO-31278, 1423B-O stretching vibration frontiersin.org
NCBO/RGO-31112Vibration frontiersin.org
Boron cluster anions ([B₁₂H₁₂]²⁻, [trans-B₂₀H₁₈]²⁻)2550–2400ν(BH) stretching mdpi.com
Co-containing DMF complexes1651, 1664, 1652ν(C=O) shift (coordinated DMF) mdpi.com
Co-containing DMF complexes with water~3425ν(OH) (water molecules) mdpi.com
Unidentified boron hydride phase2513, 2411BH stretching mdpi.com
Unidentified boron hydride phase766B–B stretching mdpi.com
a-CoBₓ~45° (XRD)Broad peak attributed to boron incorporation rsc.org
Co-B45° (XRD)Broad peak assigned to amorphous state unitn.it

X-ray Fluorescence (XRF) spectrometry is a powerful analytical technique used for determining the elemental composition of a wide range of materials. It is a non-destructive method that works by irradiating a sample with X-rays, causing the atoms to emit characteristic fluorescent X-rays. The energy and intensity of these emitted X-rays are unique to each element and its concentration, respectively.

For cobalt borides, XRF is employed to confirm the presence and quantify the relative amounts of cobalt and boron, as well as any other constituent elements in alloys or composites. For instance, XRF and Energy Dispersive X-ray Spectroscopy (EDS) have been used to confirm that the elemental ratios in Co-Fe-B solid solutions are consistent with the reactant ratios, indicating homogeneous distributions rsc.org. However, it is important to note that standard handheld XRF analyzers face significant limitations in accurately measuring light elements such as boron due to the low energy of their characteristic X-rays spectro.com.

Table 5: XRF for Elemental Composition

Sample/ContextTechniqueElements AnalyzedKey Findings/ObservationsReference
Co-Fe-B solid solutionsXRF and EDSCo, Fe, BProduct metal ratios close to reactant ratios; homogeneous distribution. rsc.org
Cobalt boride precursorsX-ray spectral fluorescence analysisCo, BConfirmed results of sample composition. mdpi.com
General XRFElemental analysisBoron (B)Handheld XRF has significant limitations for analyzing light elements like Boron. spectro.com

Diffraction Methods for Crystalline Phase and Structural Elucidation

Diffraction methods are essential for determining the crystalline structure, phase purity, and crystallographic orientation of cobalt borides. These techniques rely on the interaction of X-rays or electrons with the ordered atomic lattice of the material.

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining their structural parameters. Powder XRD is widely used to analyze polycrystalline samples, revealing characteristic diffraction peaks that correspond to specific crystal structures and lattice spacings. Different this compound stoichiometries, such as CoB, Co₂B, and others, exhibit distinct XRD patterns.

Research has demonstrated the successful synthesis of various this compound phases using XRD for characterization. For example, single-phase crystalline Co₂B particles have been produced with a crystallite size of approximately 88 nm dergipark.org.tr. XRD has also been used to identify Co₁₋ₓFeₓB solid solutions, noting peak shifts indicative of solid-solution mixing and crystallite sizes around 60 nm rsc.org. Amorphous cobalt borides typically show a broad, low-intensity peak around 45° in their XRD patterns, distinguishing them from crystalline counterparts unitn.itrsc.org. The thermal reduction of precursor complexes has also been analyzed by XRD, revealing the formation of oxide-boride and nitride-boride phases, or specific this compound phases like CoB mdpi.comresearchgate.net.

Table 3: XRD Analysis of Cobalt Borides and Related Phases

Sample/ContextCharacteristic Peaks (2θ)Phase IdentificationCrystallite SizeReference
Co₂B particles-Single-phase crystalline Co₂B88 nm dergipark.org.tr
Co₁₋ₓFeₓB solid solutions-Single-phase structures~60 nm rsc.org
CBO/RGONo obvious peaksAmorphous structure- frontiersin.org
NCBO/RGO-344.7°Ni₃B- frontiersin.org
Amorphous Co-B~45° (broad peak)Amorphous Co-B- unitn.it
Mesoporous a-CoBₓ~45° (broad, low intensity peak)Amorphous Co-Bₓ- rsc.org
Co₂B nanocylinders (calcined)-Crystalline Co₂B phase- dergipark.org.tr
Co₃O₄ calcined at 600 °C-In situ-formed this compound- mdpi.com
Precursor [Co(DMF)₆][B₁₀Cl₁₀] annealed at 900 °C-CoB (in 1:1 ratio with BN)200–350 nm mdpi.com
Precursor [Co(DMF)₆][B₂₀H₁₈] annealed at 900 °C-CoB (higher ratio to BN, decreased crystallinity)10–15 nm mdpi.com
Precursor [Co(DMF)₆][B₁₂H₁₂] annealed at 900 °C-CoB- mdpi.com
Thermal reduction products-Oxide-boride and nitride-boride phases- researchgate.net
Fe–Si–B powder (annealed)-Ferrite (B1171679) and boride phases (e.g., FeB)- researchgate.net

Single-crystal XRD, though less common for bulk this compound powders, can provide definitive structural information for single crystals, including precise atomic positions and lattice parameters.

Electron Backscatter Diffraction (EBSD) is a scanning electron microscopy (SEM) based technique used for determining the crystallographic orientation and phase distribution within a material. It is particularly useful for microstructural analysis, allowing for the mapping of different phases and the characterization of grain orientation and texture.

In the study of metal borides, EBSD has been employed to map phase distributions and analyze crystallographic orientations. For example, EBSD can identify different phases present in an alloy, such as Ni₂B, Ni₃B, and Ni, and visualize their spatial arrangement within aggregates mdpi.com. It can also reveal preferential grain orientations, such as along specific crystallographic axes, and help differentiate between grains with similar compositions but different orientations mdpi.com. EBSD mapping has also been used to analyze the microstructure of coatings and identify phases like ferrite and borides in annealed metal powders researchgate.netdoi.org. The technique's ability to provide orientation data across large scanned areas makes it invaluable for understanding texture development and phase relationships in complex materials.

Table 4: EBSD for Phase Mapping and Orientation Analysis

Sample/ContextTechnique ApplicationFindings/ObservationsReference
Metal borides (general)Phase mapping, orientation determinationAbility to identify different phases and their crystallographic orientations. aip.org
Co-based alloy coatings with additivesOrientation mapsVisualization of different orientations and grains within the material. doi.org
Fe–Si–B powder particles (annealed)High-magnification EBSD mappingIdentification of phases such as α-Fe and FeB. researchgate.net
Ni-B aggregatesPhase mapping, Euler mapsIdentification of Ni₂B, Ni₃B, and Ni phases. Analysis of grain orientation and distribution. mdpi.com

By combining these advanced characterization techniques, researchers can gain a comprehensive understanding of cobalt borides, facilitating the development of materials with tailored properties for specific technological applications.

Theoretical and Computational Studies of Cobalt Boride Systems

Density Functional Theory (DFT) for Electronic Structure and Charge Transfer Analysis

Density Functional Theory (DFT) is a cornerstone of computational materials science, enabling detailed analysis of the electronic structure of cobalt borides. DFT calculations have been employed to understand the arrangement of electrons and the nature of chemical bonding, which are fundamental to the material's properties.

Studies on diatomic cobalt boride (CoB) have utilized DFT to determine its ground state, which was identified as X³Δ. mdpi.com Further analysis using more advanced computational methods confirmed this ground state, revealing a triple bond with a bond distance of 1.700 Å. mdpi.com For bulk this compound materials, DFT is used to calculate the Density of States (DOS), which describes the number of available electronic states at each energy level. The analysis of DOS helps in understanding the metallic or semi-metallic nature of different this compound phases. researchgate.net For instance, calculations for predicted CoB₃ and Co₅B₁₆ structures show that both are metallic, as indicated by the non-zero DOS at the Fermi level. researchgate.net

A key aspect revealed by DFT is the charge transfer between cobalt and boron atoms. Due to differing electronegativity, a charge transfer occurs from cobalt to boron. nih.gov However, some studies on amorphous this compound (a-CoBx) have suggested a reverse electron-transfer from boron to cobalt, identified through X-ray photoelectron spectroscopy (XPS) and supported by DFT calculations. rsc.org This electronic interaction is significant; a greater disparity in charge between cobalt and boron has been linked to higher catalytic activity. researchgate.net The incorporation of boron into cobalt can stabilize favorable electronic properties, which is a promising aspect for developing advanced catalysts. rsc.org DFT-based models indicate that the electronic structure of the metal is modified by boron, which helps in forming lower-coordination unsaturated sites that are crucial for catalysis. rsc.org

Table 1: DFT Calculation Results for this compound Properties

Property Compound Method Finding Reference
Ground State Diatomic CoB DFT X³Δ mdpi.com
Bond Distance Diatomic CoB icMRCISD+Q 1.700 Å mdpi.com
Electronic Interaction CoB vs Co₂B DFT CoB shows a greater charge disparity between Co and B than Co₂B. researchgate.net

First-Principles Calculations for Energetics and Reaction Mechanisms

First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, are essential for determining the energetics and reaction pathways in this compound systems. These calculations provide data on formation energies, which indicate the thermodynamic likelihood of a compound forming from its constituent elements.

The study of reaction mechanisms for the synthesis of metal borides through solid-state metathesis (SSM) reactions is challenging to observe directly due to their rapid nature. nih.gov Computational studies help to elucidate these pathways. First-principles calculations are also used to evaluate the thermodynamic and dynamic stability of various boride compounds. For example, the calculation of formation enthalpy and phonon dispersion curves can confirm whether a proposed ternary boride structure, such as those in the MCoB family (where M is a transition metal), is stable. researchgate.net

In the field of electrocatalysis, first-principles calculations are used to explore reaction mechanisms for processes like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). researchgate.netmdpi.com For the HER on a catalyst surface, the reaction typically proceeds via the Volmer, Heyrovsky, or Tafel steps. mdpi.com DFT calculations can determine the Gibbs free energy of hydrogen adsorption (ΔG_H), a key descriptor of HER activity. researchgate.net By modeling the catalyst surface, researchers can understand how doping this compound with other atoms can alter the electronic environment and improve catalytic performance by bringing the ΔG_H value closer to the ideal value of zero. researchgate.net Similarly, for the OER, calculations can identify the rate-determining step and the associated overpotential, providing insights consistent with experimental observations. mdpi.com

Thermodynamic Modeling for Phase Stability and Formation Conditions

Thermodynamic modeling is critical for predicting the phase stability and formation conditions of different this compound compounds. The cobalt-boron (Co-B) system contains several stable intermetallic compounds, including Co₃B, Co₂B, and CoB. researchgate.net

The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool used in this area. It uses thermodynamic models for the Gibbs energies of individual phases to assess experimental data and construct phase diagrams. researchgate.net Such modeling has been used to create a consistent thermodynamic dataset for the B-Co system, which can predict phase equilibria as a function of temperature and composition. researchgate.net For example, thermodynamic assessments have determined the invariant reaction temperatures for the formation of various this compound phases from a liquid melt. researchgate.net

Ab initio or first-principles calculations also contribute to understanding phase stability. nih.gov By calculating the formation energies of various structures, researchers can construct a convex hull diagram. aip.org Structures that lie on the convex hull are considered thermodynamically stable at 0 K. aip.org Materials with formation energies slightly above the hull (e.g., within 50 meV/atom) are considered metastable and potentially synthesizable. aip.org This approach is part of high-throughput computational efforts to screen large numbers of potential compounds. aip.orgacs.org Thermodynamic modeling can also be applied to more complex systems, such as multicomponent alloys containing cobalt and boron, to predict the precipitation of boride phases and their crystal structures under equilibrium conditions. nih.gov

Table 2: Experimentally Measured Invariant Reaction Temperatures in the Co-B System

Reaction Temperature (°C)
Liquid (L) ↔ (αCo) + Co₃B 1136 ± 2
L + Co₂B ↔ Co₃B 1157 ± 2
L ↔ Co₂B + CoB 1263 ± 2
L ↔ CoB + B 1358 ± 2

Source: Based on experimental data used in thermodynamic modeling. researchgate.net

Computational Simulations of Catalytic Pathways and Active Site Interactions

Computational simulations are indispensable for unraveling the complex catalytic pathways on this compound surfaces and understanding the nature of the active sites. These simulations provide an atomistic view of how reactant molecules interact with the catalyst.

DFT calculations are widely used to model these interactions. For instance, in the photothermal conversion of CO₂, DFT models based on cobalt clusters showed that the presence of boron decreases the CO adsorption energy on the catalyst surface, which is responsible for high selectivity towards CO production. rsc.org Simulations can analyze the entire reaction cycle, calculate the energy barriers for each step, and examine the electronic structures of the active sites to reveal structure-performance relationships. rsc.org

Prediction of Novel this compound Structures and Properties

A frontier in computational materials science is the prediction of entirely new materials with desirable properties before they are synthesized in a lab. For cobalt borides, these efforts are focused on discovering novel structures with enhanced magnetic, mechanical, or catalytic properties.

One approach is the use of global structure searching methods combined with first-principles calculations. researchgate.net This technique explores a vast landscape of possible atomic arrangements to identify new, stable compounds. Using this method, researchers have theoretically discovered a series of stable this compound compounds with a rich variety of stoichiometries and distinct boron network structures that arise from electron-deficient environments. researchgate.net

High-throughput screening is another powerful strategy. aip.org This involves performing DFT calculations on a large number of candidate compounds, often generated by elemental substitution into known crystal structure prototypes. The thermodynamic stability of each new material is evaluated by computing its formation energy relative to the convex hull of stable phases. aip.org This approach has been used to predict families of novel magnetic borides. aip.org For example, high-throughput DFT calculations have been used to search for stable and metastable AlFe₂B₂-type compounds, including those with cobalt (AM₂B₂, where M=Co), to identify new potential magnetic materials. aip.org Machine learning models, trained on data from first-principles calculations, are also being developed to accelerate the design and prediction of properties in complex cobalt-based alloys, which can include boride phases. researchgate.net

Electrocatalytic Applications of Cobalt Boride

Hydrogen Evolution Reaction (HER) Electrocatalysis

Cobalt boride is recognized as a robust, stable, and efficient catalyst for the electrochemical production of hydrogen in alkaline solutions. frontiersin.org Its performance is attributed to the unique electronic interactions between cobalt and boron, which create highly active catalytic sites. unitn.it

The efficiency of this compound as an HER catalyst is evaluated using several key performance indicators. The overpotential (η) is the extra potential required above the thermodynamic minimum to drive the reaction at a specific rate. A lower overpotential at a benchmark current density, typically 10 mA/cm², signifies a more efficient catalyst. The Tafel slope, derived from the Tafel equation, provides insight into the reaction kinetics and the dominant reaction mechanism. A smaller Tafel slope indicates faster reaction kinetics with an increasing overpotential.

Amorphous this compound (Co-B) nanoparticles have been shown to achieve a current density of 10 mA/cm² at a low overpotential of 250 mV in a neutral solution. unitn.it In alkaline media (1.0 M KOH), performance can be even more impressive. For instance, a tailored this compound-phosphite electrode with mixed crystalline-amorphous phases exhibited platinum-like HER performance, requiring an overpotential of only 33 mV to reach 10 mA/cm². chemrxiv.org Another study on a cobalt-sulfo-boride (Co-S-B) catalyst reported an overpotential of 144 mV to achieve the same current density. nih.gov Crystalline this compound (CoB) has shown an overpotential of approximately 223 mV to achieve 10 mA/cm². rsc.org

The Tafel slope for amorphous Co-B nanoparticles has been recorded at 75 mV/dec, suggesting favorable reaction kinetics. unitn.it Biomass-derived carbon-supported cobalt-phospho-boride (MT/CoPB) exhibited a Tafel slope of 70 mV dec⁻¹, indicating fast kinetics. rsc.org

Table 1: HER Performance Metrics for Various this compound-Based Electrocatalysts An interactive data table based on the text above.

Catalyst Material Overpotential (η) @ 10 mA/cm² (mV) Tafel Slope (mV/dec) Electrolyte
Amorphous Co-B Nanoparticles unitn.it 250 75 Neutral Solution
Crystalline-Amorphous CoₓB-[0.2]P-O chemrxiv.org 33 Not specified 1.0 M KOH
Cobalt-Sulfo-Boride (Co-S-B) nih.gov 144 Not specified Alkaline
Crystalline CoB rsc.org 223 Not specified 1.0 M KOH
MT/Cobalt-Phospho-Boride (MT/CoPB) rsc.org 86 70 Alkaline
Zinc-doped this compound (Co-Zn-B) frontiersin.org Not specified Not specified 1.0 M KOH

The HER in alkaline or neutral solutions proceeds through a multi-step process involving the initial discharge of a water molecule (Volmer step), followed by either an electrochemical desorption step (Heyrovsky step) or a chemical desorption step (Tafel step).

Volmer Step: H₂O + e⁻ + M → M-H* + OH⁻

Heyrovsky Step: M-H* + H₂O + e⁻ → H₂ + M + OH⁻

Tafel Step: M-H* + M-H* → 2M + H₂

Studies on this compound catalysts suggest that the HER predominantly follows the Volmer-Heyrovsky mechanism. unitn.itrsc.org This indicates that after the initial adsorption of hydrogen onto a catalyst active site (M-H*), the hydrogen gas is evolved through a reaction with another water molecule and an electron. The Tafel slope value of around 75 mV/dec for amorphous Co-B nanoparticles is consistent with the Volmer-Heyrovsky pathway being the rate-determining sequence. unitn.it

The structure of this compound, whether amorphous or crystalline, plays a crucial role in its catalytic activity. Amorphous materials lack long-range atomic order, which results in a high density of defects and unsaturated atoms that can serve as active sites for catalysis. oaepublish.com

Amorphous this compound generally exhibits enhanced HER performance compared to its crystalline counterpart. rsc.org This superiority is often attributed to the disordered structure which provides more accessible active sites. oaepublish.com Theoretical calculations and experimental findings suggest that in amorphous Co-B clusters, an electronic charge transfer occurs from boron to cobalt, enriching the Co sites with electrons. unitn.it This enhanced electron density on the cobalt atoms improves their ability to participate in the proton-electron transfer required for hydrogen evolution. unitn.itmdpi.com

However, crystalline-amorphous heterostructures can offer synergistic benefits. A binder-free this compound-phosphite electrode with mixed crystalline-amorphous phases demonstrated exceptional HER activity, suggesting that the interface between the two phases enhances catalytic performance. chemrxiv.org While purely crystalline CoB is active, its performance is generally surpassed by amorphous or mixed-phase catalysts. rsc.org

During the hydrogen evolution reaction, the surface of the this compound catalyst can undergo reconstruction. Studies have shown that under HER conditions in alkaline media, the surface of a this compound catalyst can transform, leading to the formation of cobalt hydroxide (B78521) (Co(OH)₂). nih.govresearchgate.net XPS analysis of a Co-S-B catalyst after the HER process confirmed that surface oxides were largely transformed into Co(OH)₂. nih.gov Similarly, analysis of a CoB catalyst revealed the formation of Co(OH)₂ during the HER process. researchgate.net This in-situ-generated species on the boride core is believed to be the active site for the reaction. In some cases, annealing of an amorphous CoBₓ and CoO composite leads to the formation of tiny cobalt nanoparticles on the surface, which act as the active centers for HER. rsc.org

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction is the other critical half-reaction in water splitting and is often the primary bottleneck due to its slow kinetics and higher overpotential requirement. frontiersin.org this compound and its derivatives have been identified as promising, cost-effective electrocatalysts for the OER in alkaline media. researchgate.netccspublishing.org.cn

This compound catalysts demonstrate significant activity for the OER, often comparable to the best non-precious metal catalysts. researchgate.net Amorphous this compound (Co₂B) can achieve a current density of 10 mA cm⁻² at a potential of 1.61 V (an overpotential of 380 mV). researchgate.net Nanostructured Co-B thin films have shown superior performance, reaching 10 mA/cm² at an overpotential of just 280 mV. acs.org The performance can be further tuned by composition; a nickel-cobalt (B8461503) boride (NCBO/RGO-3) catalyst required an overpotential of 309 mV for the same current density. frontiersin.org

A key finding from numerous studies is that metal borides often act as pre-catalysts. nih.govccspublishing.org.cn During the OER process, the surface of the this compound undergoes in-situ oxidation or reconstruction to form a core-shell structure. mdpi.comrsc.org The catalytically active species is identified as a cobalt oxyhydroxide (CoOOH) layer that forms on the surface of the metallic boride core. researchgate.netresearchgate.netacs.org This CoOOH layer facilitates the multi-step OER process. The underlying metallic this compound core serves to improve charge conduction. acs.org The inclusion of boron is believed to enhance the OER rate by preventing the formation of more stable, less active cobalt oxides. acs.org

Kinetic analysis through Tafel plots reveals values that indicate the reaction mechanism. A Co₈Ni–B oxide catalyst, for example, showed a low Tafel slope of 47 mV/dec, suggesting favorable OER kinetics. acs.org The amorphous nature of the catalyst is also beneficial for OER, with amorphous CoB showing significantly higher activity than its crystalline forms, an effect attributed to its disordered structure and the synergy with the in-situ formed active cobalt oxyhydroxide. rsc.org

Table 2: OER Performance Metrics for Various this compound-Based Electrocatalysts An interactive data table based on the text above.

Catalyst Material Overpotential (η) @ 10 mA/cm² (mV) Tafel Slope (mV/dec) Electrolyte
Amorphous Co₂B researchgate.net 380 Not specified Alkaline
Co-B Thin Film acs.org 280 Not specified Alkaline
Amorphous CoB@300 rsc.org 290 Not specified Alkaline
Cobalt-Sulfo-Boride (Co-S-B) nih.gov 280 Not specified Alkaline
Nickel-Cobalt Boride (NCBO/RGO-3) frontiersin.org 309 Not specified 1.0 M KOH
Co₈Ni-B Oxide acs.org Not specified 47 Not specified

Boron's Influence on OER Rate and Surface Oxidation Processes

The incorporation of boron into cobalt-based electrocatalysts has a marked influence on the Oxygen Evolution Reaction (OER) rate and the nature of surface oxidation. Boron's primary role is to modulate the electronic properties of the cobalt active sites and influence the formation and stability of catalytic intermediates.

Studies have shown that boron can donate electrons from its 2p-orbitals to the d-orbitals of cobalt, which in turn facilitates proton-electron coupling and enhances the kinetics of the OER. mdpi.com This electron transfer enriches the d-band electron density on the cobalt sites, improving their electron-donating capability and thus boosting their catalytic activity. unitn.it This effect is believed to lower the energy barrier for the transformation of cobalt to its active oxyhydroxide form (CoOOH), a critical step in the OER mechanism. acs.org

Furthermore, boron plays a crucial role in preventing the irreversible formation of stable, less active cobalt oxides on the catalyst surface. acs.org During the OER process, this compound catalysts often undergo in situ surface reconstruction to form a core-shell structure, with a this compound core and a cobalt oxyhydroxide shell (CoOOH/Co₂B). uncst.go.ugresearchgate.net Boron is thought to induce lattice strain in the cobalt crystal structure, which can lower the thermodynamic and kinetic barriers for the hydroxylation reaction and the formation of the crucial OOH* intermediate. uncst.go.ugccspublishing.org.cn In some systems, boron dissolution as BO₂⁻ has been observed, which promotes the surface reconstruction into the highly active γ-NiOOH phase in nickel-containing cobalt borides. mdpi.com

The presence of boron also influences the physical properties of the catalyst that are beneficial for OER. For instance, the addition of boron can lead to the formation of amorphous structures, which often present a higher density of catalytically active sites compared to their crystalline counterparts. researcher.life

In-Situ Characterization of Active Sites (e.g., CoOOH/Co₂B)

In-situ and operando characterization techniques are indispensable for understanding the true nature of the active sites in this compound electrocatalysts under OER conditions. These methods allow for the direct observation of the catalyst's structural and chemical transformations as they occur during the electrochemical reaction.

It is widely accepted that the as-synthesized this compound is often a pre-catalyst that undergoes surface oxidation to form the catalytically active species. nih.gov X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy studies have revealed that during the OER process, the surface of the this compound catalyst transforms. researchgate.net Specifically, a layer of cobalt oxyhydroxide (CoOOH) is formed on the surface of the this compound. uncst.go.ugresearchgate.netresearchgate.net This leads to a composite structure often denoted as CoOOH/Co₂B, where the CoOOH acts as the primary active site for oxygen evolution. uncst.go.ugresearchgate.net

For instance, in-situ Raman spectroscopy has been used to track the vibrational modes of the catalyst surface during OER. These studies show the emergence of peaks characteristic of CoOOH as the applied potential increases, confirming its formation under operating conditions. researchgate.net Similarly, ex situ XPS analysis of post-OER catalysts shows a shift in the Co 2p binding energies, indicative of the formation of Co³⁺ species associated with CoOOH. doi.org

Extended X-ray Absorption Fine Structure (EXAFS) has provided further insights, suggesting that boron induces lattice strain in the cobalt structure. uncst.go.ugccspublishing.org.cn This strain is believed to facilitate the formation of the CoOOH active layer by lowering the energy barrier for the hydroxylation of cobalt. uncst.go.ug The underlying this compound core is thought to provide a conductive pathway for efficient charge transfer to the active surface layer. acs.org In some cases, the formation of Co(OH)₂ has also been observed on the catalyst surface during the hydrogen evolution reaction (HER). unitn.itresearchgate.net

Bifunctional Electrocatalysis for Overall Water Splitting

Cell Voltage and Faradaic Efficiency Assessments

Several studies have reported impressive performance for this compound-based electrolyzers. For instance:

An electrolyzer using a CoB-derived catalyst for both the anode and cathode required a cell voltage of 1.69 V to achieve a current density of 10 mA/cm². researchgate.net

A system with Co-Ni-B@NF as the bifunctional catalyst reached 10 mA/cm² at a cell voltage of 1.72 V. rsc.orgpolyu.edu.hk

A cobalt-vanadium boride (CoVB) catalyst demonstrated a cell voltage of 1.66 V to achieve 10 mA/cm². colab.ws

A biomass-derived carbon-supported cobalt phospho-boride (MT/CoPB) catalyst achieved a current density of 10 mA cm⁻² at a cell voltage of 1.59 V. rsc.org

The Faradaic efficiency, which is the ratio of the amount of product experimentally produced to the theoretical amount that should be produced based on the charge passed, is another critical parameter. For this compound-based systems, Faradaic efficiencies approaching 100% for both HER and OER have been reported, indicating that nearly all the electrical current contributes to the production of hydrogen and oxygen. researchgate.net

CatalystCell Voltage at 10 mA/cm² (V)SubstrateReference
CoB-derived1.69Nickel Foam researchgate.net
Co-Ni-B1.72Nickel Foam rsc.orgpolyu.edu.hk
CoVB1.66Not Specified colab.ws
MT/CoPB1.59Not Specified rsc.org
Co-S-B-81.77 (at 100 mA/cm²)Nickel Foam nih.gov

Electrocatalytic Oxidation Reactions (e.g., 5-Hydroxymethylfurfural (B1680220) (HMF) Oxidation)

Beyond water splitting, this compound electrocatalysts have shown significant promise in the electrocatalytic oxidation of organic molecules, such as the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA). mdpi.comdntb.gov.ua FDCA is a valuable platform chemical that can be used to produce bio-based polymers like polyethylene (B3416737) 2,5-furandicarboxylate (PEF), a sustainable alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). mdpi.comdntb.gov.ua

The electrocatalytic oxidation of HMF is an attractive alternative to the oxygen evolution reaction (OER) at the anode during water splitting because it is thermodynamically more favorable. beilstein-journals.org This means that it requires a lower potential to drive the reaction, leading to improved energy efficiency for the concurrent production of hydrogen at the cathode. beilstein-journals.org

In a notable study, a hybrid catalyst composed of this compound (CoB) supported on graphitic carbon nitride (g-C₃N₄) nanosheets grown on nickel foam (CoB/g-C₃N₄@NiF) was used for the selective oxidation of HMF. mdpi.com This system achieved a current density of 20 mA cm⁻² for HMF oxidation at a potential of 1.37 V vs. RHE in an alkaline solution, which is a lower potential than that required for the competing OER. mdpi.com The electrolysis resulted in a high yield of FDCA (97%) with an excellent Faradaic efficiency of nearly 95%. mdpi.comdntb.gov.ua

The proposed mechanism involves the nucleophilic addition of hydroxide ions to the carbonyl group of HMF. researchgate.net The g-C₃N₄ support is believed to provide a large surface area for the adsorption of both the HMF substrate and the reaction intermediates, while the this compound acts as the active catalytic site. researchgate.net

Electrocatalytic Reduction Reactions (e.g., CO₂ Reduction)

While the primary focus of this compound research has been on hydrogen and oxygen evolution, there is emerging interest in their application for electrocatalytic reduction reactions, including the reduction of carbon dioxide (CO₂RR). rsc.org The conversion of CO₂ into valuable fuels and chemical feedstocks is a key strategy for mitigating greenhouse gas emissions and closing the carbon loop.

Transition metal borides, in general, are being explored for CO₂RR due to their unique electronic and structural properties. rsc.org The ability of boron to modulate the electronic structure of the transition metal active sites, as seen in HER and OER, could also be beneficial for the adsorption and activation of CO₂ molecules.

Although research in this specific area is still in its early stages, the proven catalytic activity of cobalt borides in other electrochemical transformations suggests their potential for CO₂ reduction. Further investigations are needed to explore the product selectivity, efficiency, and reaction mechanisms of this compound-based electrocatalysts for this important application.

Stability and Durability Studies in Various Electrolytes and Operating Conditions

The long-term stability and durability of this compound (Co-B) electrocatalysts are critical factors for their practical application in energy conversion and storage technologies. Extensive research has been conducted to evaluate the performance of these materials under various electrolytic conditions (acidic, neutral, and alkaline) and different operating parameters.

Studies have shown that amorphous this compound nanoparticles exhibit remarkable stability over a wide pH range, from 4 to 9. unitn.it In a neutral pH environment, the catalyst demonstrated only a minor variation in current density over a 44-hour test at a constant overpotential. unitn.it Furthermore, its activity for the hydrogen evolution reaction (HER) remained largely unchanged after 1,000 cycles at pH levels of 9.2 and 4.4. unitn.it However, in highly acidic solutions (pH 1), the this compound powder showed visible signs of dissolution after just 10 cycles, indicating its unsuitability for use in strongly acidic environments. unitn.it

The degradation mechanism of cobalt-based catalysts appears to be pH-dependent. In acidic electrolytes, cobalt-based materials can undergo dissolution. acs.org Conversely, under alkaline conditions, there is a tendency for the formation of hydroxides on the catalyst's surface. acs.org For instance, during the oxygen evolution reaction (OER) in alkaline media, this compound can act as a pre-catalyst that undergoes surface reconstruction to form cobalt oxyhydroxide (CoOOH), which is the active species. researchgate.netuncst.go.ug Similarly, during the HER in alkaline solutions, cobalt hydroxide (Co(OH)₂) has been observed to form on the surface. researchgate.net The presence of boron is thought to play a protective role by acting as a sacrificial agent, which helps to partially shield the cobalt from oxidation. unitn.it

The operational stability of this compound and its derivatives has been demonstrated in several long-term tests. A cobalt-sulfo-boride (Co-S-B) catalyst maintained its performance for 50 hours during chronoamperometric stability tests and also showed durability over 10,000 cycles of linear sweep voltammetry in an alkaline electrolyte. nih.gov Similarly, a biomass-derived carbon-supported cobalt-phospho-boride (MT/CoPB) catalyst showed considerable stability for 50 hours at a current density of 50 mA cm⁻² and after 1,000 continuous cycles of operation in an alkaline medium. rsc.org Another study on a this compound catalyst annealed at 500 °C (Co₂B-500) reported stable performance for at least 60 hours at a current density of 10 mA cm⁻² in an alkaline electrolyte. uncst.go.ug Furthermore, cobalt-boride thin films demonstrated potentiostatic stability for 45 hours in an alkaline medium. researchgate.net

Interactive Data Table: Stability of this compound Electrocatalysts

CatalystElectrolyte/pHOperating ConditionsDurationStability ResultsReference
Amorphous Co-B NanoparticlespH 7Constant overpotential of 250 mV44 hoursMinor variation in current density unitn.it
Amorphous Co-B NanoparticlespH 9.2 & 4.41,000 cyclesNot specifiedActivity remained unchanged unitn.it
Amorphous Co-B NanoparticlespH 110 cyclesNot specifiedVisible dissolution of powder unitn.it
Cobalt-Sulfo-Boride (Co-S-B)AlkalineChronoamperometric test50 hoursMaintained performance nih.gov
Cobalt-Sulfo-Boride (Co-S-B)Alkaline10,000 cycles of linear sweep voltammetryNot specifiedMaintained performance nih.gov
MT/CoPBAlkalineConstant current density of 50 mA cm⁻²50 hoursConsiderable stability rsc.org
MT/CoPBAlkaline1,000 continuous cyclesNot specifiedMaintained performance rsc.org
Co₂B-500AlkalineConstant current density of 10 mA cm⁻²60 hoursStable performance uncst.go.ug
Co-B Thin FilmAlkalinePotentiostatic conditions45 hoursStable performance researchgate.net

Catalytic Applications Beyond Electrocatalysis

Hydrogen Production from Chemical Hydrides (e.g., Sodium Borohydride (B1222165) Hydrolysis)

Cobalt boride is a prominent catalyst for the hydrolysis of chemical hydrides, particularly sodium borohydride (NaBH₄), to produce hydrogen gas. This process is crucial for portable hydrogen generation systems.

The hydrolysis of NaBH₄ in the presence of this compound catalysts typically follows first-order kinetics with respect to NaBH₄ concentration under certain conditions, although zero-order kinetics can also be observed at high hydride-to-catalyst ratios capes.gov.br. The catalytic activity is strongly influenced by the catalyst's composition, structure, and preparation method.

Studies have reported activation energies for NaBH₄ hydrolysis catalyzed by various this compound formulations. For instance, Co₂B/TiO₂ composite catalysts prepared with a 1:3 molar ratio exhibited an activation energy as low as 36.50 kJ/mol dergipark.org.tr. Other Co-B catalysts have shown activation energies in the range of 37-40.2 kJ/mol for Co-B/AlPO₄ and Co-B/bentonite, respectively tandfonline.com. Compared to unsupported Co-B catalysts (65-69 kJ/mol), these supported catalysts demonstrate superior activity tandfonline.com. Amorphous Co–P–B catalysts have also shown a reduced activation energy of 32 kJ/mol due to synergistic effects between boron and phosphorus capes.gov.br. For comparison, the uncatalyzed reaction has a significantly higher activation energy, and even catalytic decomposition of H₂O₂ by this compound shows an activation energy of 4.7 kcal/mole (approximately 19.6 kJ/mol) rsc.org.

The hydrogen generation rate (HGR) is significantly impacted by the physical and chemical properties of the this compound catalyst. Higher surface areas and the presence of amorphous structures generally lead to enhanced catalytic activity capes.gov.brresearchgate.net. For example, Co-B catalysts treated at 500 °C showed improved catalytic activity, achieving an average H₂ generation rate of 2970 ml/min/g researchgate.net. The preparation method also plays a vital role; catalysts prepared by "reduction-precipitation" methods often exhibit higher activity than those prepared by conventional "impregnation-reduction" researchgate.net.

The dispersion of this compound nanoparticles is critical. This compound formed in situ during NaBH₄ hydrolysis tends to have smaller particle sizes and higher H₂ generation rates compared to catalysts prepared through other methods mdpi.com. The presence of boron is essential for the activity of cobalt catalysts in NaBH₄ hydrolysis; increasing boron content generally leads to higher catalyst activity, potentially due to increased dispersion of the metallic phase and altered electronic states of cobalt mdpi.com.

Table 1: Activation Energies for NaBH₄ Hydrolysis Catalyzed by Cobalt Borides

Catalyst CompositionActivation Energy (kJ/mol)Reference
Co-B/AlPO₄37 tandfonline.com
Co-B/bentonite40.2 tandfonline.com
Co₂B/TiO₂ (1:3 ratio)36.50 dergipark.org.tr
Co–P–B (B/P=2.5)32 capes.gov.br
Co-B (general)45-57.8 tandfonline.comresearchgate.net
Co-B (unsupported)65-69 tandfonline.com

Hydrogenation Reactions in Organic Synthesis

Cobalt borides are effective catalysts for the selective hydrogenation of various organic compounds. They are particularly noted for their ability to hydrogenate C=O bonds over C=C bonds in α,β-unsaturated aldehydes.

In the hydrogenation of citral, this compound (CoB) preferentially hydrogenates the conjugated C=O bond, leading to nerol/geraniol or citronellol (B86348) as products. This contrasts with nickel boride (NiB), which favors the hydrogenation of the conjugated C=C bond, yielding citronellal (B1669106) researchgate.net. Similarly, in the hydrogenation of cinnamaldehyde, this compound catalysts, especially when supported on materials that promote surface enrichment of boron species, show enhanced activity and selectivity for the hydrogenation of the carbonyl group to form cinnamyl alcohol osti.govdrhazhan.com. The presence of boron species on the surface can create acidic sites that promote carbonyl hydrogenation osti.gov.

Decomposition Reactions (e.g., Hydrogen Peroxide Decomposition)

This compound exhibits significant catalytic activity for the decomposition of hydrogen peroxide (H₂O₂). The reaction follows first-order kinetics, with an activation energy reported as 4.7 ± 0.5 kcal/mole (approximately 19.6 ± 2.1 kJ/mol) rsc.org. This value is comparable to highly active catalysts like catalase (5.4 kcal/mole) and colloidal platinum (11.7 kcal/mole), underscoring this compound's potency in this reaction rsc.org. This compound's activity in H₂O₂ decomposition is superior to that of copper boride and nickel boride rsc.org.

Reduction of Inorganic Species (e.g., Nitrate (B79036) Reduction to Ammonia)

This compound has shown promise in the electrochemical reduction of nitrate to ammonia (B1221849) (NitRR) rsc.orgresearchgate.netrsc.org. Amorphous this compound (CoBx) nanoparticles have demonstrated high faradaic efficiency (up to 94.00%) and ammonia yield rates (up to 0.787 mmol h⁻¹ cm⁻²) rsc.orgresearchgate.netrsc.org. The enhanced performance is attributed to electron transfer from boron to cobalt, which optimizes the adsorption energies of reaction intermediates and facilitates electron transport rsc.orgresearchgate.netrsc.org. While these studies focus on electrocatalytic reduction, this compound's ability to reduce inorganic species is noteworthy. For instance, it can catalyze the reduction of nitrate to ammonia by borohydride, a process that typically requires heating with other catalysts researchgate.net.

Photothermal Catalysis for CO₂ Conversion

This compound materials are being explored for photothermal catalysis, particularly for CO₂ conversion. Mesoporous amorphous this compound (a-CoBx) nanoparticles have shown higher performance in the photothermal reduction of CO₂ to CO compared to non-porous a-CoBx and commercial Co catalysts rsc.org. This enhanced activity is attributed to the synergistic effect of boron doping and the efficient light absorption and photothermal conversion capabilities of the mesoporous structure rsc.org. The combination of light absorption, localized heating, and catalytic sites allows for the activation of CO₂ molecules under mild conditions oaepublish.com.

Table 2: this compound in CO₂ Conversion

Catalyst TypeCO₂ Conversion ProcessKey FindingsReference
Mesoporous a-CoBxPhotothermal CO₂ to COHigher performance than non-porous a-CoBx and commercial Co; attributed to B-doping and mesoporous structure for light absorption/photothermal conversion. rsc.org
Co₂SiO₄/Co₃O₄−xPhotothermal CO₂ to CH₃OHBlack Co₃O₄−x component enhances light absorption and produces a local photothermal effect, facilitating CO₂ reduction. Yields of CH₃OH up to 48.9 μmol·g⁻¹·h⁻¹. mdpi.com

Mechanistic Insights into Heterogeneous Catalysis by Cobalt Borides

The catalytic prowess of cobalt borides stems from a complex interplay of structural, electronic, and surface properties. Understanding these mechanisms is crucial for designing more efficient and selective this compound-based catalysts.

Role of Boron: Boron plays a pivotal role in enhancing the catalytic activity of cobalt. Its incorporation into the cobalt lattice induces lattice strain, which can modify the electronic structure of cobalt atoms and influence the adsorption and activation of reactant molecules rsc.orgrsc.orgresearchgate.netacs.org. Specifically, boron can facilitate electron transfer from boron to cobalt, creating electron-enriched cobalt sites that are highly active for catalysis unitn.it. In hydrogenation reactions, boron species can exsolve to the catalyst surface, forming acidic sites that promote the selective hydrogenation of carbonyl groups osti.gov. Furthermore, boron can help stabilize cobalt against oxidation, preventing the formation of less active or inactive cobalt oxides under reaction conditions acs.org.

Active Sites and Surface Chemistry: The precise nature of the active sites in this compound catalysts is often dependent on the specific reaction and catalyst preparation method. For instance, in the hydrolysis of NaBH₄, various this compound phases (CoB, Co₂B, Co₃B) are considered active mdpi.comresearchgate.net. In electrochemical oxidation reactions, such as the oxygen evolution reaction (OER), amorphous cobalt borides (like Co₂B) can undergo irreversible oxidation to form a CoOOH surface layer, which is believed to be the true active species researchgate.netresearchgate.net. For the oxidation of HMF, a surface phase change and the resulting surface structure with a high surface-area-to-volume ratio are proposed to be critical for catalytic activity mdpi.com. The surface of cobalt borides can also feature cobalt hydroxides or oxyhydroxides, which are often implicated in catalytic cycles mdpi.comunitn.itescholarship.org.

Reaction Pathways and Kinetics: The mechanistic pathways for this compound-catalyzed reactions are diverse. In the hydrogen evolution reaction (HER), studies suggest that cobalt borides follow a Volmer-Heyrovsky mechanism, facilitated by the electron-rich cobalt sites unitn.it. For NaBH₄ hydrolysis, the reaction involves the activation of NaBH₄ and water molecules, with this compound acting as a catalyst to accelerate the release of hydrogen mdpi.commdpi.com. The activation energy for this process is reported to be comparable to noble metal catalysts mdpi.com. In hydrogenation reactions, the mechanism can involve pathways where boron-modified cobalt sites activate hydrogen and the organic substrate, with boron's influence on selectivity being a key factor osti.gov. For CO₂ reduction, the mechanism likely involves the adsorption and activation of CO₂ on the nanostructured this compound surface, followed by hydrogenation and desorption of CO, potentially aided by photo-thermal effects rsc.orgrsc.org.

Table of Compounds Mentioned:

Compound Name Chemical Formula(s) Role/Context
This compound Co-B, CoₓB General catalyst
Cobalt Co Base metal component
Boron B Alloying element, influences electronic structure
Cobalt Chloride CoCl₂ Precursor for synthesis
Sodium Borohydride NaBH₄ Reactant for hydrogen generation
Sodium Borate (B1201080) NaBO₂, B(OH)₄⁻ Product of NaBH₄ hydrolysis
Cobalt Oxide Co₃O₄, CoO Precursor, intermediate
Cobalt Hydroxide (B78521) Co(OH)₂ Surface species, intermediate
Cobalt Oxyhydroxide CoOOH Active surface species in oxidation reactions
This compound (Specific Phases) CoB, Co₂B, Co₃B Active catalytic phases
Nickel-Cobalt (B8461503) Boride Ni-Co-B Bimetallic catalyst component
Cobalt-Sulfur-Boride Co-S-B Ternary catalyst component
Cobalt-Tungsten-Boride Co-W-B Ternary catalyst component
5-Hydroxymethylfurfural (B1680220) HMF Organic reactant for oxidation
2,5-Furandicarboxylic Acid FDCA Product of HMF oxidation
Cinnamaldehyde C₆H₅CH=CHCHO Organic reactant for hydrogenation
Carbon Dioxide CO₂ Reactant for reduction
Carbon Monoxide CO Product of CO₂ reduction
Hydrogen H₂ Product of NaBH₄ hydrolysis, reactant in hydrogenation
Nitrogen-doped graphene g-C₃N₄ Support material
MCM-41 MCM-41 Support material
Nickel-Foam Ni-Foam Substrate material
FTO Substrate FTO Electrode substrate
Ruthenium Oxide RuO₂ Reference catalyst

Modification and Doping Strategies for Enhanced Cobalt Boride Performance

Doping with Other Metals (e.g., Zinc, Iron, Nickel) for Synergistic Effects

Introducing other transition metals into the cobalt boride structure is a highly effective method to augment its catalytic activity. This is attributed to the synergistic effects between the different metal atoms, which can lead to favorable modifications of the material's electronic and structural properties.

The incorporation of one or more additional metals, such as nickel, iron, or zinc, leads to the formation of bimetallic or trimetallic boride systems with enhanced catalytic capabilities. For instance, the introduction of nickel into this compound to form ternary Co-Ni-B nanoparticles has been shown to be an active catalyst for water splitting. rsc.org Similarly, the addition of a small amount of phosphorus to a nickel-cobalt (B8461503) boride (NCB) material creates a metal-metalloid-nonmetal electrocatalyst with improved dual activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). rsc.orgdntb.gov.ua

Research has also explored the introduction of zinc into this compound, resulting in a ternary Co-Zn-B boride. This material, prepared via a chemical reduction method, exhibits superior HER electrocatalytic performance with a lower overpotential compared to its Co-B counterpart. frontiersin.orgresearchgate.net The improvement is attributed to a larger surface area, higher structural order, and a higher degree of crystallization. frontiersin.orgresearchgate.net

The synergistic effects in bimetallic systems, such as those between iron and cobalt, can lead to favorable reaction kinetics with high activity and efficiency. semanticscholar.org Theoretical calculations, including density functional theory (DFT), have supported the observation that bimetallic electrocatalysts often outperform their monometallic counterparts. semanticscholar.org

Table 1: Performance of Bimetallic and Trimetallic this compound Systems

Catalyst SystemApplicationKey FindingsReference
Co-Ni-BWater SplittingExhibits low overpotential and high stability in alkaline solutions for the oxygen evolution reaction. rsc.org
P-doped Ni-Co-B (P-NCB)Overall Water SplittingDemonstrates excellent bifunctional properties for both HER and OER under strongly alkaline conditions. rsc.orgdntb.gov.ua
Co-Zn-BHydrogen Evolution Reaction (HER)Shows superior HER electrocatalytic performance with a lower overpotential than Co-B. frontiersin.orgresearchgate.net
Co-Fe-BElectrocatalysisSynergistic effects between Fe and Co lower kinetic energy barriers and improve activity. semanticscholar.org

The enhanced performance of multimetallic this compound systems is largely due to electronic modulation and the generation of new, more active catalytic sites. The introduction of a second or third metal can alter the electronic structure of the cobalt atoms, which in turn can optimize the binding energies of reaction intermediates. In phosphorus-doped nickel-cobalt boride, for example, cobalt and boron atoms act as active catalytic sites, while nickel atoms help control the electronic structure. rsc.org

The synergistic effect of different metals and non-metal components can lower the kinetic energy barriers of electrocatalysis and improve activity. semanticscholar.org For instance, in iron-doped cobalt sulfide, the coexistence of dynamically active Co²⁺/Co³⁺ and Fe²⁺/Fe³⁺ redox couples, along with the generation of substantial oxygen vacancies, contributes to its exceptional OER performance. nih.gov This principle of electronic modulation and active site generation through doping is a key strategy in designing more efficient this compound-based catalysts.

Non-Metal Doping (e.g., Phosphorus) and its Impact on Catalytic Activity

The incorporation of non-metal elements, particularly phosphorus, into the this compound structure has emerged as a promising strategy to further enhance its catalytic activity. Phosphorus doping can significantly modify the electronic and structural properties of this compound, leading to improved performance, especially in electrocatalytic applications like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).

The introduction of phosphorus into a nickel-cobalt boride (NCB) material results in a metal-metalloid-nonmetal configuration with unique structures that exhibit excellent bifunctional properties for both HER and OER in alkaline conditions. dntb.gov.ua In such systems, the phosphorus dopant plays an active role in tuning the HER performance, while boron acts as a bridge between the metals and the nonmetal. rsc.org The synergistic effects among these elements help to reduce the reaction energy barriers for both HER and OER. rsc.org

Table 2: Impact of Phosphorus Doping on this compound Electrocatalytic Performance

CatalystReactionOverpotential at 10 mA cm⁻²Key FeaturesReference
P-doped Nickel-Cobalt Boride (P-NCB)HER & OERNot specifiedMetal-metalloid-nonmetal structure with synergistic effects between elements. rsc.orgdntb.gov.ua
Biomass-derived Carbon supported Cobalt-Phospho-Boride (MT/CoPB)HER-86 mVAmorphous structure, high electrochemical surface area, efficient charge transfer. rsc.orgresearchgate.net
Biomass-derived Carbon supported Cobalt-Phospho-Boride (MT/CoPB)OER310 mV

Support Materials for this compound Catalysts

Carbon-based materials are widely used as supports for this compound catalysts due to their excellent electrical conductivity, high surface area, and chemical stability.

Multi-Walled Carbon Nanotubes (MWCNTs): Cobalt borides supported on MWCNTs have been investigated as catalysts for hydrogen generation. bohrium.com The use of MWCNTs helps to prevent the clustering of the this compound nanoparticles, thereby increasing their stability and efficiency. bohrium.com Furthermore, this compound modified with nitrogen-doped carbon nanotubes (NCNTs) has been shown to be a high-performance bifunctional electrocatalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.orgscispace.com The NCNTs contribute to a significant improvement in the ORR activity, while also enhancing the conductivity of the catalyst layer and the dispersion of the CoB species for the OER. scispace.com

N-Doped Graphene: Nitrogen-doped graphene (NG) is another effective support for cobalt-based catalysts. rsc.orgresearchgate.netustb.edu.cn The presence of nitrogen atoms in the graphene lattice can create new active sites and modulate the electronic structure of the supported catalyst, leading to enhanced catalytic activity. ustb.edu.cn For instance, cobalt-based multicomponent nanoparticles supported on N-doped graphene have shown promise as advanced cathode catalysts for zinc-air batteries. ustb.edu.cnustb.edu.cn

Biomass-Derived Carbon: Carbon materials derived from biomass are attractive as catalyst supports due to their low cost, sustainability, and porous structure. researchgate.netjyu.fimdpi.com These materials can have a high surface area and porosity, making them ideal for supporting catalyst nanoparticles. mdpi.com For example, biomass-derived carbon from mulberry bark has been used to support cobalt-phospho-boride, creating a bifunctional electrocatalyst for enhanced alkaline water splitting. rsc.orgresearchgate.netnih.gov

Nickel foam (NF) is a three-dimensional porous support that offers a high surface area and excellent conductivity, making it an ideal substrate for growing this compound catalysts. researchgate.netresearchgate.net The direct growth of amorphous this compound nanosheets on nickel foam has been shown to create a highly efficient electrocatalyst for the oxygen evolution reaction (OER). researchgate.net This method provides better intrinsic stability and fully exposes the active sites compared to conventional drop-coating methods. researchgate.net

Clay-Based Supports (e.g., Halloysite)

The utilization of naturally occurring clay minerals as supports for this compound (Co-B) nanoparticles represents a cost-effective and efficient strategy to enhance their catalytic and electrochemical performance. Clays offer several advantages, including high surface area, porous structure, and unique surface chemistry, which can improve the dispersion of Co-B particles, prevent their agglomeration, and enhance the interaction between the catalyst and reactants.

Among various clay minerals, halloysite (B83129) nanotubes (HNTs) have garnered significant attention as a support material. core.ac.uknih.gov HNTs possess a unique hollow tubular structure with a high aspect ratio, providing an ideal scaffold for the immobilization of nanoparticles. core.ac.ukmdpi.com The distinct chemistry of the inner (alumina) and outer (silica) surfaces of halloysite allows for selective functionalization and loading of catalytic materials. core.ac.ukmdpi.com For instance, cobalt nanoparticles have been successfully immobilized within the inner lumen of halloysite nanotubes. This confinement prevents the aggregation of nanoparticles, which is a common cause of catalyst deactivation, thereby leading to enhanced stability and activity. core.ac.ukacs.org

Research has demonstrated the synthesis of this compound-clay mineral hybrid composites through a straightforward liquid-phase reduction process. researchgate.netbohrium.com This method leverages the adsorption of Co²⁺ ions onto the clay surface, followed by reduction. A study systematically investigated the influence of different clay mineral structures—montmorillonite, kaolinite, halloysite, palygorskite, and chlorite—on the electrochemical properties of the resulting Co-B composites. researchgate.netbohrium.com The results indicated that these hybrid materials exhibit significantly improved rate capacity and cycle stability for supercapacitor applications. researchgate.netbohrium.com The clay support enhances the wettability of the electrode to the electrolyte, which is crucial for efficient charge transfer. bohrium.com

The this compound@kaolinite (CoB@Kaol) composite, in particular, showed remarkable electrochemical performance, delivering a high specific capacitance and maintaining 100% of its initial capacitance after 10,000 cycles. bohrium.com This exceptional stability highlights the role of the clay support in creating a robust electrode structure. The cooperative effects between the clay nanotubes and the cobalt-based nanoparticles have been shown to endow the composite with specific structural characteristics that lead to enhanced catalytic performance. mdpi.com

Electrochemical Performance of this compound Supported on Different Clay Minerals
Composite ElectrodeCurrent Density (A g⁻¹)Specific Capacitance (F g⁻¹)Capacitance Retention after 10,000 Cycles (%)Reference
This compound@Kaolinite (CoB@Kaol)0.5157.3100 bohrium.com

Metal-Organic Framework (MOF) Derived Supports

Metal-Organic Frameworks (MOFs) have emerged as highly versatile precursors for synthesizing advanced catalyst support materials due to their exceptionally high surface areas, tunable porosity, and well-defined structures. researchgate.netcsic.es Cobalt-based MOFs, such as ZIF-67, can be directly converted through a high-temperature pyrolysis process into a composite material consisting of cobalt nanoparticles embedded within a porous, nitrogen-doped carbon matrix. researchgate.netnih.gov This in-situ synthesis approach ensures a uniform dispersion of the active metal sites throughout the carbon support, preventing aggregation and maximizing their accessibility for catalytic reactions. researchgate.netnih.gov

These MOF-derived cobalt-carbon composites have demonstrated excellent performance in various catalytic applications. For example, they have been successfully used as bifunctional electrocatalysts for both the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are critical for technologies like metal-air batteries and water splitting. nih.govnih.gov The optimized Co@C-800 catalyst, derived from ZIF-67 carbonized at 800 °C, exhibited high activity for both reactions, with performance metrics comparable to benchmark precious metal catalysts. nih.gov

Furthermore, this compound derived from MOF precursors has been developed as a highly efficient catalyst for environmental remediation, such as the degradation of tetracycline. researchgate.net The MOF-derived structure provides a high density of active sites and facilitates reactant diffusion, leading to superior catalytic efficiency. rsc.orgresearchgate.net The synergistic effect between the highly dispersed this compound active sites and the conductive, porous carbon matrix is key to their enhanced performance. researchgate.net

Performance of MOF-Derived Cobalt Catalysts in Electrocatalysis
CatalystApplicationKey Performance MetricValueReference
Co@C-800 (ZIF-67 derived)Oxygen Reduction Reaction (ORR)Half-wave Potential0.82 V nih.gov
Co@C-800 (ZIF-67 derived)Oxygen Evolution Reaction (OER)Potential at 10 mA cm⁻²1.61 V nih.gov
Needle-shaped Co-N-C (MOF derived)Oxygen Evolution Reaction (OER)Overpotential at 10 mA cm⁻²317 mV nih.gov

Surface Functionalization and Hybrid Material Development

Surface functionalization and the creation of hybrid materials are advanced strategies to tailor the properties of this compound for specific applications, often resulting in bifunctional or enhanced catalytic activity. This approach involves integrating Co-B with other materials, such as carbon nanostructures or metal oxides, to create synergistic effects.

One notable example is the development of amorphous this compound (A-CoB) nanosheets anchored on the surface of functionalized carbon nanofibers (ƒ-CNF). elsevierpure.com This hybrid material combines the high catalytic activity of amorphous Co-B with the excellent electrical conductivity and large surface area of the carbon nanofibers. The functionalization of the CNF surface ensures strong anchoring of the Co-B nanosheets, leading to a stable composite material. This A-CoB/ƒ-CNF composite has demonstrated remarkable bifunctional electrocatalytic activity, serving as an efficient catalyst for both the electrochemical sensing of nitrofurantoin (B1679001) and the oxygen evolution reaction (OER). elsevierpure.com

Another innovative approach is the creation of core-shell-like hybrid structures. Researchers have synthesized an amorphous cobalt borate (B1201080) (Co-Bi) nanosheet-coated this compound (Co-B) hybrid (Co-B@Co-Bi). acs.org This material exhibits exceptional activity and stability for the OER in alkaline solutions. acs.org The unique amorphous core-shell structure provides a high density of active sites and promotes efficient charge and mass transport. Similarly, boride-mediated synthesis has been used to create Co/CoO heterointerfaces, where the interaction between metallic cobalt and cobalt oxide serves as the active site for the hydrogen evolution reaction (HER). rsc.orgrsc.org

Performance Data for Functionalized and Hybrid this compound Materials
Hybrid MaterialApplicationKey Performance MetricValueReference
A-CoB/ƒ-CNFOxygen Evolution Reaction (OER)Overpotential0.35 V elsevierpure.com
Co-B@Co-BiOxygen Evolution Reaction (OER)Overpotential at 10 mA cm⁻²291 mV acs.org
MT/CoPBHydrogen Evolution Reaction (HER)Overpotential at 10 mA cm⁻²-86 mV rsc.org
MT/CoPBOxygen Evolution Reaction (OER)Overpotential at 10 mA cm⁻²310 mV rsc.org

Phase Equilibria and Thermodynamic Studies of Cobalt Boron Systems

Review of Cobalt-Boron Binary Phase Diagrams (Co-B)

The Co-B phase diagram indicates that Co₂B and CoB are congruently melting compounds rsc.org. Co₃B, however, exists within a limited temperature range; it is formed peritectically at approximately 1125 °C and decomposes peritectoidally into cobalt and Co₂B at around 845 °C. The formation of Co₃B from cobalt and Co₂B is often kinetically inhibited, with experimental observations suggesting its formation at higher temperatures (e.g., 870 °C) only after prolonged heat treatments rsc.org.

Investigation of Intermediate Cobalt Boride Phases (Co₃B, Co₂B, CoB)

The intermediate this compound phases—Co₃B, Co₂B, and CoB—exhibit distinct crystallographic structures and thermodynamic characteristics.

Co₃B: This phase crystallizes in an orthogonal structure researchgate.net. Its formation is associated with peritectic reactions in the Co-B system, and it can decompose via a peritectoid reaction rsc.org. The presence of Co₃B has been identified in alloys with lower boron content, often forming in conjunction with elemental cobalt researchgate.net.

Co₂B: Co₂B possesses a tetragonal crystal structure researchgate.netontosight.aimdpi.comsamaterials.com. It is a congruently melting compound rsc.org and is known for its significant hardness, corrosion resistance, and thermal stability ontosight.aisamaterials.com. Thermodynamically, Co₂B exhibits ferromagnetic behavior below a Curie temperature (T<0xE1><0xB5><0xA7>) of approximately 433 K arxiv.org. In terms of electrochemical activity, Co₂B has shown superior performance in oxygen evolution reactions (OER) compared to other cobalt borides ccspublishing.org.cn.

CoB: Cobalt monoboride, CoB, also crystallizes in a tetragonal structure, with variations in space group depending on the synthesis method mdpi.com. It is another congruently melting phase in the Co-B system rsc.org. Unlike Co₂B, CoB is characterized as a paramagnetic metal arxiv.org.

Data Table: Key this compound Phases

PhaseCrystal StructureMelting/Decomposition BehaviorKey Characteristics
Co₃B OrthogonalPeritectic formation at ~1125 °C; Peritectoid decomposition at ~845 °CKinetically inhibited formation; forms with Co in low-B alloys rsc.orgresearchgate.net
Co₂B TetragonalCongruent melting rsc.orgHard, corrosion/oxidation/thermal resistant, ferromagnetic (T<0xE1><0xB5><0xA7> ≈ 433 K) ontosight.aisamaterials.comarxiv.org
CoB TetragonalCongruent melting rsc.orgParamagnetic metal arxiv.org; forms in higher B content alloys researchgate.net

Solidification Pathways and Microstructural Evolution in Co-B Alloys

The solidification behavior of cobalt-boron alloys is highly dependent on their composition and cooling rate, influencing the resulting microstructure. In alloys with lower boron content (e.g., ~14 at.% B), solidification initiates with the primary precipitation of cobalt dendrites ((α-Co)), followed by a eutectic reaction between the remaining liquid and cobalt to form Co₃B researchgate.net. As boron content increases (e.g., ~27 at.% B), primary precipitation shifts to Co₂B, which is then enveloped by a eutectic mixture of Co₂B and Co₃B researchgate.net. At even higher boron concentrations (e.g., ~60 at.% B), the microstructure is dominated by a eutectic of CoB and β-B researchgate.net.

Undercooling can also significantly alter solidification pathways. For instance, in a Co-18.5 at.% B alloy, low undercooling leads to a lamellar eutectic of FCC-Co and Co₃B. With increasing undercooling, primary FCC-Co formation is followed by eutectics involving Co₂B or even the metastable Co₂₃B₆ phase researchgate.net.

The addition of boron to cast cobalt alloys has been shown to refine the width of columnar grains, likely through a growth restriction mechanism. However, boron alone does not typically promote the columnar-to-equiaxed transition, suggesting a lack of potent nucleant particles in these systems cambridge.org. In cobalt-based superalloys, boron and zirconium additions can enlarge the solidus-liquidus temperature interval and increase the amount of residual melt during solidification, with boron tending to promote more developed dendritic structures researchgate.net. Rapid quenching of melts in systems like Y-Co-B can even lead to the formation of amorphous phases osti.govoup.com.

Impact of Temperature, Pressure, and Composition on Phase Formation

Phase formation in the cobalt-boron system is sensitive to temperature, pressure, and the precise elemental composition.

Temperature: Reaction temperatures significantly influence phase formation. For example, using a hot-wire method with boron tribromide (BBr₃) and argon, temperatures ranging from 700 °C to 1000 °C allowed for the synthesis of Co₂B and CoB phases rsc.org. At lower temperatures (e.g., 700 °C), cobalt is in equilibrium with Co₂B, not CoB rsc.org. Co₃B's peritectoid decomposition into cobalt and Co₂B occurs at 845 °C rsc.org.

Pressure: High pressure can stabilize phases that are metastable at ambient conditions. The this compound Co₅B₁₆, with a Co:B ratio below 1:1, was synthesized under high-pressure, high-temperature conditions (around 15 GPa and 1573–1873 K) arxiv.org. Theoretical calculations suggest that Co₅B₁₆ becomes thermodynamically stable near 10 GPa researchgate.net. At ambient pressure, Co₃B and Co₂B, observed experimentally at high temperatures, are found to be metastable researchgate.net.

Composition: As detailed in Section 9.3, the ratio of cobalt to boron dictates which intermediate boride phases precipitate during solidification. For instance, increasing boron content favors the formation of Co₂B and subsequently CoB, often at the expense of Co₃B or primary cobalt phases researchgate.net.

Ternary and Higher-Order Cobalt-Boron Containing Systems

Cobalt and boron are frequently incorporated into ternary and multi-component alloy systems, where they influence phase equilibria and material properties.

Rare Earth-Cobalt-Boron Systems: In systems like the rare earth-cobalt-boron (R-Co-B), ternary borides such as RCo₃B₂ have been synthesized. These compounds crystallize in a hexagonal lattice and are isostructural with the CaZn₅ type structure oup.com.

Magnetic Alloys: In systems like Ce-Fe-Co-B, phase equilibria studies using high-throughput screening have identified magnetic phases such as Ce(Co, Fe)₄B mdpi.com. Evolutionary search schemes have predicted numerous cobalt-rich compounds in systems like Y-Co-B, including metastable phases with potential for high magnetization arxiv.org.

Superalloys and Other Multi-component Systems: Boron is often added to cobalt-based superalloys to modify their microstructure and properties. These additions can enlarge the solidus-liquidus temperature interval and influence dendritic growth researchgate.net. In complex multi-component alloys, such as Fe-W-Mo-Cr-Ti-Mn-Si with boron, computational simulations predict the formation of primary borides like WB alongside carbides and other phases researchgate.net. The interplay of elements like cobalt, nickel, and boron is also relevant in joining processes, where phase diagrams of binary Ni-B and Cr-B systems inform the behavior of interlayers used with cobalt-based superalloys mdpi.com.

The study of ternary and higher-order systems involving cobalt and boron is vast, encompassing diverse combinations such as Co-Si-N osti.gov and Hf-Ir-B dtic.mil, each presenting unique phase relationships and potential applications.

Compound List

Cobalt (Co)

Boron (B)

this compound (Co₃B)

this compound (Co₂B)

this compound (CoB)

this compound (Co₅B₁₆)

this compound (Co₂₃B₆)

Yttrium (Y)

Cerium (Ce)

Iron (Fe)

Rare Earth elements (R)

Tantalum (Ta)

Zirconium (Zr)

Chromium (Cr)

Nickel (Ni)

Molybdenum (Mo)

Tungsten (W)

Titanium (Ti)

Manganese (Mn)

Silicon (Si)

Carbon (C)

Nitrogen (N)

Rhenium (Re)

Hafnium (Hf)

Iridium (Ir)

Future Research Directions and Emerging Paradigms in Cobalt Boride Science

Development of Novel Synthesis Routes for Scalable and Sustainable Production

The transition of cobalt boride materials from laboratory-scale curiosities to industrially relevant materials hinges on the development of synthesis routes that are both scalable and sustainable. Future research will increasingly focus on moving beyond traditional chemical reduction methods, which often involve harsh reducing agents and produce significant waste streams.

A promising avenue is the development of energy-saving methods for producing nanocrystalline this compound. For instance, a single-stage, energy-efficient method has been developed for synthesizing nanocrystalline this compound, which is advantageous for creating these materials with high purity while reducing energy and labor costs. akm.ru One such approach involves the thermal decomposition of cobalt coordination compounds with boron cluster anions at 900°C in an argon atmosphere. akm.ru This method has been shown to yield nanocrystalline this compound with particle sizes up to 35 nm, a crucial factor for catalytic applications. akm.ru The flexibility of this method allows for the production of this compound nanoparticles on a boron-nitride matrix or as an individual compound, broadening its potential applications and scalability. akm.ru

Furthermore, the pursuit of green synthesis routes that minimize the use of hazardous chemicals and reduce energy consumption is critical for long-term environmental viability. Research into methods like molten salt electrolysis and carbothermic reduction is ongoing, aiming to provide more environmentally friendly pathways to this compound synthesis. dergipark.org.tr The carbothermic reduction method, in particular, offers a simple and rapid one-step process for producing crystalline single-phase Co2B particles by utilizing inexpensive and readily available precursors like cobalt oxide, boric oxide, and carbon. dergipark.org.trresearchgate.net

The scalability of these new synthesis methods will be a key determinant of their industrial adoption. Future work will need to address the challenges of maintaining precise control over particle size, morphology, and composition during large-scale production, as these factors critically influence the material's performance in various applications.

Rational Design of this compound Electrocatalysts with Superior Activity and Stability

The rational design of electrocatalysts, moving away from trial-and-error methods, is a major frontier in catalysis science. For this compound, this involves a deep understanding of the structure-property relationships that govern its catalytic activity and stability. Future research will focus on tailoring the electronic and geometric structure of this compound to enhance its performance in key electrochemical reactions.

Strategies for enhancing catalytic performance include doping, defect engineering, and the creation of hybrid structures. The introduction of secondary transition metals to form bimetallic or trimetallic borides can modulate the electronic structure of the cobalt active sites, optimizing the binding energies of reaction intermediates and thereby boosting catalytic activity.

Moreover, controlling the crystallinity and morphology of this compound is crucial. Amorphous cobalt borides have shown promise as electrocatalysts due to their abundance of unsaturated active sites and isotropic nature. For instance, amorphous this compound has been investigated as an efficient catalyst for the electrocatalytic nitrate (B79036) reduction reaction (NitRR) to produce ammonia (B1221849). rsc.org The electron transfer from boron to cobalt in these materials can optimize the adsorption energies of intermediates and facilitate electron transport. rsc.org

The stability of this compound electrocatalysts, particularly under harsh operating conditions, remains a significant challenge. Research is needed to understand and mitigate degradation mechanisms such as oxidation and leaching of boron. mdpi.com The development of protective coatings or the integration of this compound with robust support materials like carbon nanotubes can enhance its long-term stability.

In-Situ and Operando Characterization for Deeper Mechanistic Understanding

A fundamental understanding of the catalytic mechanisms at the atomic level is essential for the rational design of improved this compound catalysts. Traditional ex-situ characterization techniques provide a static picture of the catalyst, which may not be representative of its state under reaction conditions. Therefore, the application of in-situ and operando characterization techniques is a rapidly growing area of research.

These advanced techniques allow for the real-time monitoring of the catalyst's structural and electronic evolution during electrochemical reactions. Synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide insights into the changes in oxidation state, coordination environment, and crystal structure of this compound catalysts under operating conditions. For example, in-situ studies can reveal the formation of active species, such as cobalt oxides or hydroxides, on the surface of this compound during oxygen evolution reactions.

Vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, can be employed to identify reaction intermediates and adsorbed species on the catalyst surface, providing crucial information about the reaction pathways. By combining these experimental observations with theoretical calculations, a comprehensive picture of the catalytic mechanism can be constructed, paving the way for the knowledge-driven design of more efficient catalysts.

Exploration of this compound in Novel Energy Conversion and Storage Technologies

While this compound has been extensively studied for hydrogen evolution and oxygen evolution reactions, its potential in other emerging energy conversion and storage technologies is a fertile ground for future research. The unique electronic and catalytic properties of this compound make it a promising candidate for a range of applications beyond water splitting.

One such area is in metal-air batteries , where this compound could serve as a high-performance anode material. Metal borides offer the advantage of high theoretical specific capacity and are environmentally friendly. researchgate.net Research has shown that anodes made from metal borides can deliver exceptionally high electrochemical capacity, significantly exceeding that of traditional zinc anodes. researchgate.net

Another exciting frontier is the use of this compound as a catalyst for the electrochemical reduction of carbon dioxide (CO2) and nitrogen (N2) . The conversion of CO2 into valuable fuels and chemicals is a key strategy for mitigating climate change, and cobalt-based catalysts have shown promise in this area. nih.gov Similarly, the electrochemical reduction of nitrogen to ammonia under ambient conditions offers a sustainable alternative to the energy-intensive Haber-Bosch process, and this compound's catalytic properties could be harnessed for this important transformation. rsc.org

Furthermore, this compound is being explored as a catalyst in fuel cell technologies and for hydrogen storage applications. wikipedia.org Its ability to catalyze the hydrolysis of chemical hydrides like sodium borohydride (B1222165) (NaBH4) makes it valuable for on-demand hydrogen generation for portable power applications. mdpi.comresearchgate.net

The table below summarizes some of the emerging applications of this compound in energy conversion and storage.

Application AreaRole of this compoundPotential Advantages
Metal-Air Batteries Anode MaterialHigh theoretical specific capacity, environmental friendliness. researchgate.net
CO2 Reduction ElectrocatalystConversion of CO2 to value-added fuels and chemicals. nih.gov
Nitrogen Fixation ElectrocatalystSustainable ammonia synthesis under ambient conditions. rsc.org
Fuel Cells CatalystFacilitating electrochemical reactions for power generation. wikipedia.orgresearchgate.net
Hydrogen Storage Catalyst for H2 releaseOn-demand hydrogen generation from chemical hydrides. mdpi.comwikipedia.org

Advanced Theoretical Modeling and Machine Learning for Materials Discovery and Optimization

Advanced theoretical modeling and machine learning are emerging as powerful tools to accelerate the discovery and optimization of new materials. In the context of this compound, these computational approaches can provide deep insights into its fundamental properties and guide the experimental design of novel materials with enhanced performance.

Density functional theory (DFT) calculations can be used to predict the electronic structure, stability, and catalytic activity of different this compound phases and compositions. By modeling the adsorption of reaction intermediates on various this compound surfaces, DFT can help to identify the most active catalytic sites and elucidate reaction mechanisms. This theoretical understanding can then be used to rationally design new this compound catalysts with optimized electronic properties for specific applications.

Machine learning (ML) is also poised to revolutionize the field of materials science. By training ML models on large datasets of experimental and computational data, it is possible to predict the properties of new materials without the need for time-consuming and expensive experiments or calculations. For this compound, ML could be used to screen vast compositional spaces to identify promising new alloys with superior catalytic activity or stability. Furthermore, ML algorithms can be employed to analyze complex experimental data from in-situ and operando studies, helping to uncover hidden correlations and gain a deeper understanding of the underlying physical and chemical processes. The integration of high-throughput computations, machine learning, and experimental synthesis and testing will create a closed-loop discovery process, significantly accelerating the development of next-generation this compound materials.

Q & A

Q. What systematic approaches are recommended for optimizing synthesis parameters to achieve phase-pure cobalt boride?

To ensure phase purity, employ a factorial design of experiments (DoE) to systematically vary parameters such as temperature (400–1000°C), precursor molar ratios (Co:B), and reaction time. Characterize each batch using XRD and Raman spectroscopy to correlate synthesis conditions with crystallographic phases. Document all parameters meticulously, including furnace atmosphere and cooling rates, to enable reproducibility . Cross-validate results with TEM to confirm nanostructural homogeneity .

Q. Which characterization techniques are critical for analyzing this compound’s structural and catalytic properties?

Combine XRD for phase identification, XPS for surface composition (e.g., Co²⁺/Co³⁺ ratios and B bonding states), and BET for surface area measurement. For catalytic properties, use electrochemical impedance spectroscopy (EIS) and linear sweep voltammetry (LSV) under controlled pH and temperature. Pair these with in situ FTIR to monitor intermediate species during reactions .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Adhere to the Beilstein Journal’s experimental reporting standards: document precursor sources, purification methods, and equipment calibration details. Provide step-by-step protocols in supplementary materials, including raw data (e.g., XRD peak positions, TEM grid preparation) and error margins for instrumental measurements .

Q. What methodologies are effective for assessing this compound purity and stoichiometric deviations?

Use a tripartite approach: (1) XRD with Rietveld refinement to quantify phase fractions, (2) ICP-OES for bulk Co:B ratios, and (3) EELS in STEM mode for localized stoichiometry. Cross-reference results to identify discrepancies caused by surface oxidation or inhomogeneous precursor mixing .

Advanced Research Questions

Q. How can contradictory reports on this compound’s catalytic activity be resolved?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables. Compare studies for differences in electrochemical conditions (e.g., electrolyte ionic strength, reference electrodes) and surface pre-treatment methods (e.g., acid etching, annealing). Conduct controlled experiments to replicate conflicting results, using identical equipment and data normalization techniques .

Q. What computational strategies complement experimental studies of this compound’s electronic properties?

Pair DFT simulations (e.g., VASP or Quantum ESPRESSO) with experimental XPS valence band spectra to validate band structures. Use molecular dynamics (MD) to model thermal stability during synthesis. Validate computational models with experimental lattice parameters (from XRD) and charge-transfer kinetics (from EIS) .

Q. What interdisciplinary approaches enhance understanding of this compound’s mechanochemical behavior?

Integrate materials science with solid-state physics: employ nanoindentation to measure hardness/modulus, correlated with XRD strain analysis. For catalytic mechanisms, combine Tafel analysis (electrochemistry) with operando XAFS to track Co oxidation states during reaction cycles. Collaborate with computational chemists to refine reaction pathway models .

Q. How can stability studies of this compound under harsh conditions be methodologically designed?

Use accelerated degradation tests: expose samples to high-temperature oxidative environments (e.g., 500°C in air) or corrosive electrolytes (e.g., 0.5M H₂SO₄ at 80°C). Monitor changes via time-resolved XRD and SEM-EDS. Include control samples (e.g., pure Co nanoparticles) to distinguish boride-specific degradation pathways .

Q. What strategies isolate the synergistic effects of this compound in composite materials?

Design controlled experiments with incremental compositional variations (e.g., 5–20 wt.% CoB in graphene composites). Use TOF-SIMS to map interfacial interactions and differential pulse voltammetry (DPV) to decouple charge-transfer contributions. Compare with theoretical models (e.g, d-band center calculations) to attribute enhancements to electronic or structural factors .

Q. How can mechanistic insights into this compound’s catalytic pathways be rigorously obtained?

Employ isotope labeling (e.g., D₂O in HER studies) coupled with GC-MS to track reaction intermediates. Combine with in situ Raman spectroscopy to detect surface-adsorbed species. Validate hypotheses using microkinetic modeling, adjusting activation energies to align simulated and experimental Tafel slopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.